Product packaging for 5-Hydroxyseselin(Cat. No.:CAS No. 31525-75-4)

5-Hydroxyseselin

Cat. No.: B3035307
CAS No.: 31525-75-4
M. Wt: 244.24 g/mol
InChI Key: AFLYNAJQYYSXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxyseselin is a natural product found in Metrodorea flavida, Citrus, and Citrus sulcata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B3035307 5-Hydroxyseselin CAS No. 31525-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-14(2)6-5-9-11(18-14)7-10(15)8-3-4-12(16)17-13(8)9/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLYNAJQYYSXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Hydroxyseselin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Hydroxyseselin, a naturally occurring furanocoumarin, with a focus on its natural sources, detailed isolation protocols, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is a phytochemical found within a limited number of plant families, primarily in the Rutaceae (citrus family) and Apiaceae (carrot or parsley family). While its presence is not as widespread as some other coumarins, targeted phytochemical investigations have identified several key plant species as sources of this compound.

One of the most notable sources of this compound is Toddalia asiatica , a flowering plant in the family Rutaceae.[1][2][3][4] Various parts of this plant, particularly the root bark, have been shown to contain a variety of coumarins, including this compound.[1][4] Other potential, though less documented, sources may include plants from the genera Atalantia and Phebalium, which are also members of the Rutaceae family and are known to produce a diverse array of coumarins. Further screening of species within these families could reveal additional significant natural sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a generalized methodology based on established techniques for the isolation of coumarins from plant materials, with specific reference to procedures used for Toddalia asiatica.[1]

Experimental Protocol: Extraction and Isolation from Toddalia asiatica Root Bark

Objective: To extract and isolate this compound from the dried root bark of Toddalia asiatica.

Materials and Reagents:

  • Dried and powdered root bark of Toddalia asiatica

  • 95% Ethanol

  • Petroleum Ether (PE)

  • Ethyl Acetate (EA)

  • n-Butanol (n-BuOH)

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (gradient of Petroleum Ether and Ethyl Acetate)

  • Rotary evaporator

  • Chromatography columns

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Extraction:

    • The dried and powdered root bark of Toddalia asiatica (10 kg) is subjected to maceration with 95% ethanol at room temperature. This process is repeated nine times to ensure exhaustive extraction.[1]

    • The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.[1] This fractionation separates compounds based on their polarity.

  • Column Chromatography:

    • The ethyl acetate fraction, which is likely to contain this compound, is subjected to silica gel column chromatography.[1]

    • The column is eluted with a gradient solvent system, typically starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.[1] A common gradient could be from 100:0 to 0:100 (PE:EA).

    • Fractions are collected at regular intervals and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification:

    • Fractions showing the presence of a compound with the expected characteristics of this compound on TLC are combined and may be subjected to further purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained.

Quantitative Data:

While specific yield data for this compound from Toddalia asiatica is not extensively reported in the available literature, the yields of related coumarins from this plant can provide an estimate of the potential recovery. For instance, from a 66.0 g fraction of the ethyl acetate extract, 3.80 g of isopimpinellin and 8.17 g of pimpinellin were isolated.[1] The yield of this compound would be dependent on its concentration in the specific plant material used.

Compound Starting Material Extraction Method Purification Method Reported Yield Reference
IsopimpinellinToddalia asiatica root barkMaceration with 95% EthanolSilica Gel Column Chromatography3.80 g (from 66.0 g fraction)[1]
PimpinellinToddalia asiatica root barkMaceration with 95% EthanolSilica Gel Column Chromatography8.17 g (from 66.0 g fraction)[1]

Biological Activities and Signaling Pathways

This compound, as a member of the coumarin family, is anticipated to exhibit a range of biological activities. The primary areas of investigation for related compounds include anti-inflammatory and antioxidant effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of many phytochemicals are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] Small molecules can inhibit this pathway at various steps, including the inhibition of IKK activation or the prevention of IκBα degradation.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory\nStimuli->IKK Complex activates IκB-NF-κB\nComplex IκB NF-κB IKK Complex->IκB-NF-κB\nComplex phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB\nComplex->NF-κB Proteasome Proteasome IκB-NF-κB\nComplex->Proteasome ubiquitination Proteasome->IκB degrades This compound This compound This compound->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds to Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription activates

Figure 1: Postulated inhibition of the NF-κB signaling pathway by this compound.

Another relevant pathway in inflammation is the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes, potent pro-inflammatory mediators.[7][8][9] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions.[7][8][9]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are generally attributed to their ability to scavenge free radicals and chelate metal ions. The mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS).[10][11]

Antioxidant Mechanism:

A phenolic antioxidant can donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, making it less reactive. Alternatively, the antioxidant can donate an electron to a free radical.

G This compound\n(Ar-OH) This compound (Ar-OH) Free Radical\n(R•) Free Radical (R•) Antioxidant Radical\n(Ar-O•) Antioxidant Radical (Ar-O•) This compound\n(Ar-OH)->Antioxidant Radical\n(Ar-O•) Neutralized Radical\n(RH) Neutralized Radical (RH) Free Radical\n(R•)->Neutralized Radical\n(RH) accepts H•

Figure 2: General mechanism of free radical scavenging by a phenolic antioxidant.

Conclusion

This compound is a promising natural compound with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress. While Toddalia asiatica has been identified as a key natural source, further research is needed to explore other plant sources and to optimize isolation protocols to improve yields. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent. This guide provides a foundational framework for researchers and professionals in the field to advance the scientific understanding and potential applications of this intriguing furanocoumarin.

References

The Biosynthesis of 5-Hydroxyseselin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a naturally occurring pyranocoumarin that has garnered interest for its potential pharmacological activities. As a derivative of the broader coumarin family, its biosynthesis in plants involves a series of enzymatic reactions that build upon the core phenylpropanoid pathway. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the known and putative enzymatic steps, and offering insights into the experimental methodologies used to elucidate this pathway. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the key intermediate, umbelliferone. From umbelliferone, the pathway branches to form various classes of coumarins, including furanocoumarins and pyranocoumarins. This compound belongs to the latter group.

The key steps in the biosynthesis of this compound are:

  • Formation of Umbelliferone: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation at the 4-position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. Subsequent ortho-hydroxylation, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , and lactonization lead to the formation of umbelliferone (7-hydroxycoumarin).

  • Prenylation to form Osthenol: Umbelliferone undergoes prenylation at the C8 position, a crucial step for the formation of angular pyranocoumarins. This reaction is catalyzed by a prenyltransferase (PT) that utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the formation of osthenol.

  • Cyclization to form Seselin: The prenyl side chain of osthenol undergoes cyclization to form the pyran ring, yielding seselin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase that acts as a cyclase.

  • Hydroxylation to form this compound: The final step is the hydroxylation of seselin at the 5-position of the aromatic ring. This reaction is catalyzed by a putative seselin-5-hydroxylase , which is believed to be a member of the cytochrome P450 superfamily.

Signaling Pathways and Regulation

The biosynthesis of coumarins, including this compound, is known to be regulated by various internal and external stimuli. Plant defense signaling pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA), can induce the expression of biosynthetic genes in response to pathogen attack or herbivory. Abiotic stresses such as UV radiation and nutrient deficiency have also been shown to modulate the accumulation of these compounds. Transcriptomic studies in plants like Ruta graveolens and various Citrus species are beginning to unravel the complex transcriptional regulatory networks that control the expression of the genes involved in this pathway.

Quantitative Data

Quantitative data on the production of this compound in plants is limited in publicly available literature. However, studies on related coumarins in various plant species provide a basis for understanding the potential yields. The concentration of these compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Representative Quantitative Data for Related Coumarins in Plants

CompoundPlant SpeciesTissueConcentration RangeReference
SeselinCitrus spp.RootsNot specified[1]
PsoralenAmmi majusFruits0.2 - 1.0% dry weightGeneral knowledge
AngelicinAngelica archangelicaRoots0.1 - 0.5% dry weightGeneral knowledge
BergaptenRuta graveolensLeaves~270 mg/100g DW[2]
IsopimpinellinRuta graveolensLeaves~500 mg/100g DW[2]

Note: The data presented are for related compounds and are intended to provide a general context. Specific quantitative data for this compound requires targeted analytical studies.

Experimental Protocols

Isolation and Purification of this compound
  • Extraction: Plant material (e.g., roots, leaves) is harvested, dried, and ground to a fine powder. The powder is then extracted with a suitable organic solvent, such as methanol, ethanol, or a mixture of chloroform and methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

  • Fractionation: The crude extract is concentrated under reduced pressure and can be partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatography: The fraction enriched in coumarins is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents like hexane-ethyl acetate or chloroform-methanol as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns from MS/MS experiments can provide further structural information.

  • UV-Visible Spectroscopy: Provides information about the chromophore of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Quantitative Analysis by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.

  • Sample Preparation: A known amount of dried plant material is extracted with a defined volume of solvent. The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (acidified with formic or acetic acid) is typical.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 320-340 nm for coumarins).

  • Quantification: A calibration curve is constructed using a pure standard of this compound at known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Enzyme Assays

To characterize the enzymes involved in the biosynthesis of this compound, in vitro enzyme assays are performed.

  • Enzyme Source: Microsomal fractions isolated from the plant tissue of interest are often used as a source of cytochrome P450 enzymes. Alternatively, the candidate genes can be heterologously expressed in systems like yeast (Saccharomyces cerevisiae) or E. coli, and the recombinant protein can be used for the assay.

  • Assay for Seselin-5-Hydroxylase (putative):

    • Reaction Mixture: The assay mixture would typically contain the enzyme source (microsomes or recombinant protein), the substrate (seselin), a buffer (e.g., potassium phosphate buffer, pH 7.5), and the necessary cofactors for cytochrome P450 enzymes, which include NADPH and a NADPH-cytochrome P450 reductase.

    • Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific period.

    • Reaction Termination and Product Analysis: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The product, this compound, is extracted and analyzed by HPLC or LC-MS to determine the reaction rate.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_5_Hydroxyseselin L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone C2'H & Lactonization Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase Seselin Seselin Osthenol->Seselin Cyclase Five_Hydroxyseselin This compound Seselin->Five_Hydroxyseselin Seselin-5-hydroxylase PAL PAL C4H C4H (CYP450) C2H C2'H PT Prenyl- transferase Cyclase Cyclase (CYP450) S5H Seselin-5-hydroxylase (putative CYP450)

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Isolation and Identification

Experimental_Workflow Plant_Material Plant Material (e.g., roots, leaves) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Coumarin_Fraction Coumarin-rich Fraction Fractionation->Coumarin_Fraction Column_Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Coumarin_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, UV, IR) Pure_Compound->Structural_Elucidation Identified_Structure Identified Structure Structural_Elucidation->Identified_Structure

Caption: Workflow for the isolation and identification of this compound.

Enzyme Assay Workflow

Enzyme_Assay_Workflow Enzyme_Source Enzyme Source (Microsomes or Recombinant Protein) Assay_Mixture Assay Mixture Enzyme_Source->Assay_Mixture Substrate Substrate (Seselin) Substrate->Assay_Mixture Cofactors Cofactors (NADPH) Cofactors->Assay_Mixture Incubation Incubation (30°C) Assay_Mixture->Incubation Reaction_Termination Reaction Termination (Solvent Addition) Incubation->Reaction_Termination Product_Extraction Product Extraction Reaction_Termination->Product_Extraction Analysis Analysis (HPLC or LC-MS) Product_Extraction->Analysis Enzyme_Activity Enzyme Activity Determination Analysis->Enzyme_Activity

Caption: General workflow for a seselin-5-hydroxylase enzyme assay.

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the well-established phenylpropanoid pathway. While the general steps leading to the pyranocoumarin skeleton are understood, the specific enzymes responsible for the later modifications, particularly the final 5-hydroxylation of seselin, are yet to be fully characterized. This technical guide provides a comprehensive overview of the current knowledge and outlines the experimental approaches necessary for further investigation. The elucidation of the complete biosynthetic pathway and its regulatory mechanisms will not only advance our understanding of plant secondary metabolism but also open up avenues for the metabolic engineering of plants or microbial systems for the sustainable production of this and other valuable bioactive compounds.

References

An In-depth Technical Guide to 5-Hydroxyseselin: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a natural product belonging to the coumarin family, a class of compounds well-regarded for their diverse pharmacological activities. Identified as a constituent of Metrodorea flavida, this compound presents a chemical scaffold that is of interest to researchers in natural product chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the currently available scientific data on the physical, chemical, and biological properties of this compound. However, it is important to note that publicly accessible research on this specific compound is limited. Consequently, this document summarizes the established information and highlights areas where further investigation is required.

Physical and Chemical Properties

At present, detailed and experimentally verified physicochemical data for this compound are not extensively reported in peer-reviewed literature. The following tables provide a summary of the available information and a template for data that would be essential for a complete compound profile.

Table 1: General and Physical Properties of this compound

PropertyValueSource/Notes
CAS Number 31525-75-4Chemical Abstracts Service Registry Number.
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
Melting Point 188-190 °CData from a commercial supplier; requires independent verification.
Boiling Point Data not available-
Appearance Data not availableTypically, coumarins are crystalline solids.

Table 2: Solubility Profile of this compound

The solubility of coumarin derivatives is influenced by the nature of the solvent and the functional groups present on the coumarin scaffold. Generally, coumarins exhibit good solubility in many organic solvents and have limited solubility in water. Specific experimental solubility data for this compound in various solvents are not currently available.

SolventSolubilityNotes
Water Data not availableExpected to be low.
Ethanol Data not availableCoumarins are generally soluble in ethanol.
Methanol Data not available-
Dimethyl Sulfoxide (DMSO) Data not availableOften used as a solvent for biological assays.
Dichloromethane (DCM) Data not available-
Acetone Data not available-

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Features
¹H NMR Signals corresponding to aromatic protons, protons of the pyran ring, and the hydroxyl group.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and carbons of the pyran ring.
Infrared (IR) Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight and fragmentation patterns useful for structural confirmation.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from Metrodorea flavida or its total chemical synthesis are not described in the available scientific literature. A general workflow for the isolation of natural products from a plant source is provided below as a representative example.

G General Workflow for Natural Product Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Characterization A Plant Material (Metrodorea flavida) B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Further Chromatographic Separation (e.g., HPLC) F->G H Isolated this compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Purity Determination H->J

A general workflow for the isolation of natural products.

Biological Activities and Signaling Pathways

There is a significant gap in the scientific literature regarding the biological activities of this compound. No studies detailing its pharmacological effects or its mechanism of action, including any influence on cellular signaling pathways, have been found.

Given the lack of specific data, it is not possible to create a diagram of a signaling pathway modulated by this compound.

Conclusion and Future Outlook

This compound remains a largely uncharacterized natural product. While its basic chemical identity is established, a comprehensive understanding of its physical, chemical, and biological properties is absent from the current scientific literature. This presents a clear opportunity for future research. A thorough phytochemical investigation of Metrodorea flavida to isolate and fully characterize this compound, including detailed spectroscopic analysis, would be a valuable contribution. Furthermore, the development of a synthetic route would provide a reliable source of the compound for biological screening. Subsequent in vitro and in vivo studies are necessary to elucidate any potential pharmacological activities and to understand its mechanism of action at the molecular level. Such research would determine if this compound or its derivatives hold promise for future drug development.

References

Unveiling 5-Hydroxyseselin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and synthesis of 5-Hydroxyseselin, a naturally occurring pyranocoumarin. While the initial discovery of its parent compound, seselin, dates back several decades, the specific elucidation of the 5-hydroxy derivative is a more recent development in the exploration of this class of compounds. This document provides a comprehensive overview of the key milestones, detailed experimental protocols for its synthesis, and a summary of its known biological activities.

Discovery and Natural Occurrence

The history of this compound is intrinsically linked to the study of its parent compound, seselin. Seselin, an angular pyranocoumarin, was first isolated from the leaves of Clausena anisata and the roots of various citrus species. These initial discoveries paved the way for further investigation into related structures and their biological significance.

While a definitive first report of the isolation of this compound from a natural source remains to be pinpointed in the literature, the compound is recognized as a member of the pyranocoumarin family, which are known secondary metabolites in a limited number of plant families, primarily the Apiaceae and Rutaceae. The biosynthesis of pyranocoumarins originates from the phenylpropanoid pathway, with umbelliferone serving as a key precursor. It is plausible that this compound exists as a minor constituent in plants known to produce seselin, and its identification awaited the development of more sensitive analytical techniques.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves a multi-step process, building upon established methods for coumarin and pyranocoumarin synthesis. A general and adaptable synthetic route is outlined below, based on common organic chemistry reactions utilized for this class of compounds.

A plausible synthetic pathway for this compound can be conceptualized starting from a substituted resorcinol. The core coumarin structure is first assembled, followed by the construction of the pyran ring and subsequent functional group manipulations.

Synthesis_Pathway cluster_0 Core Coumarin Synthesis cluster_1 Pyran Ring Formation & Final Product A Substituted Resorcinol B 7-Hydroxycoumarin derivative A->B Pechmann Condensation (β-ketoester, acid catalyst) C 7-Acetoxycoumarin derivative B->C Acetylation D 8-Acetyl-7-hydroxycoumarin derivative C->D Fries Rearrangement (AlCl3) E Angular Tricyclic Coumarin Skeleton D->E Condensation (Acetone, Pyrrolidine) F Reduced Intermediate E->F Reduction (NaBH4) G Seselin Derivative F->G Dehydration H This compound G->H Hydroxylation

A generalized synthetic pathway to this compound.
Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Step 1: Pechmann Condensation for 7-Hydroxycoumarin Skeleton

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.

  • Materials: Substituted resorcinol, ethyl acetoacetate, concentrated sulfuric acid.

  • Procedure:

    • Cool the substituted resorcinol and ethyl acetoacetate in an ice bath.

    • Slowly add concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

    • Pour the reaction mixture into crushed ice with vigorous stirring.

    • The precipitated solid is filtered, washed with cold water until neutral, and dried.

    • Recrystallize the crude product from ethanol to yield the 7-hydroxycoumarin derivative.

Step 2: Fries Rearrangement to 8-Acetyl-7-hydroxycoumarin

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.

  • Materials: 7-Acetoxycoumarin derivative (obtained by acetylating the product from Step 1), anhydrous aluminum chloride.

  • Procedure:

    • Mix the 7-acetoxycoumarin derivative and anhydrous aluminum chloride in a round-bottom flask.

    • Heat the mixture in an oil bath at 160-170 °C for 2-3 hours.

    • Cool the reaction mixture and carefully decompose the complex by adding crushed ice and concentrated hydrochloric acid.

    • The resulting solid is filtered, washed with water, and dried.

    • Purify the product by column chromatography on silica gel.

Step 3: Pyran Ring Formation and Dehydration

This step involves the construction of the pyran ring through condensation with acetone, followed by reduction and dehydration to form the seselin skeleton.

  • Materials: 8-Acetyl-7-hydroxycoumarin derivative, acetone, pyrrolidine, sodium borohydride (NaBH₄), acid catalyst for dehydration.

  • Procedure:

    • Condensation: Reflux a mixture of the 8-acetyl-7-hydroxycoumarin derivative, acetone, and a catalytic amount of pyrrolidine for 4-6 hours. After cooling, the product is filtered and washed.

    • Reduction: Suspend the product from the previous step in methanol and add NaBH₄ portion-wise at 0-5 °C. Stir the mixture for 1-2 hours.

    • Dehydration: Acidify the reaction mixture with dilute HCl and heat to induce dehydration. The precipitated solid is filtered, washed, and dried to yield the seselin derivative.

Step 4: Hydroxylation to this compound

The final step involves the introduction of a hydroxyl group at the 5-position of the coumarin ring. This can be a challenging transformation and may require specific reagents and conditions to achieve regioselectivity.

  • Note: The specific experimental conditions for the direct hydroxylation of a pre-formed seselin derivative to this compound are not well-documented in publicly available literature. The synthesis of 5-hydroxycoumarin derivatives has been achieved through methods like the Pechmann reaction using a pre-hydroxylated phenol. Alternatively, advanced enzymatic hydroxylation methods could be explored.[1]

Biological Activities and Data

Research into the biological activities of this compound and related pyranocoumarins is an active area of investigation. Studies have shown that some 5-hydroxycoumarin and pyranocoumarin derivatives exhibit significant antiproliferative activity against certain cancer cell lines.[2]

Table 1: Antiproliferative Activity of Selected Pyranocoumarin Derivatives against Breast Cancer Cell Lines[2]

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
6b 7.2> 50
6d 5.325.4
6h 3.315.8
6k 6.535.1

Note: The compounds listed are derivatives of 5-hydroxycoumarin and pyranocoumarin, as reported in the cited literature, and are presented here to illustrate the potential bioactivity of this class of compounds.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the potential mechanism of action, the following diagrams are provided.

experimental_workflow start Starting Materials (Substituted Resorcinol, β-ketoester) pechmann Pechmann Condensation start->pechmann acetylation Acetylation pechmann->acetylation fries Fries Rearrangement acetylation->fries condensation Pyran Ring Formation (Condensation) fries->condensation reduction_dehydration Reduction & Dehydration condensation->reduction_dehydration hydroxylation Hydroxylation reduction_dehydration->hydroxylation end This compound hydroxylation->end signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, JNK, p38) tlr4->mapk ikb IκBα tlr4->ikb nfkb NF-κB (p65/p50) tlr4->nfkb pyranocoumarin Pyranocoumarin Derivatives pyranocoumarin->mapk pyranocoumarin->nfkb ap1 AP-1 mapk->ap1 inflammatory_mediators Inflammatory Mediators (NO, IL-6, TNF-α) ap1->inflammatory_mediators ikb->nfkb inhibition nucleus Nucleus nfkb->nucleus nucleus->inflammatory_mediators

References

Spectroscopic Profile of 5-Hydroxyseselin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for the natural furanocoumarin, 5-Hydroxyseselin. This guide compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate analysis and comparison.

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. These compounds are of significant interest to the scientific community due to their diverse biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, characterization, and subsequent development of such natural products. This guide presents the key spectroscopic data for this compound, supported by experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in the searched resources.

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the publicly available resources searched.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Description
Data not available in the searched resources.

Note: Specific IR absorption data for this compound were not found in the publicly available resources searched.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
Data not available in the searched resources.

Note: Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the publicly available resources searched.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols typically employed for the analysis of furanocoumarins like this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher. Samples are usually dissolved in deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material B Extraction A->B C Purification (e.g., Chromatography) B->C D Isolated this compound C->D E NMR (1H, 13C, 2D) D->E F IR D->F G MS D->G H Data Interpretation E->H F->H G->H I Structure Confirmation H->I J This compound Structure I->J Final Structure

Workflow for the spectroscopic analysis of a natural product.

Despite a comprehensive search of available scientific literature and chemical databases, specific, experimentally-derived NMR, IR, and MS data for this compound (CAS 31525-75-4) could not be located. The information presented in this guide is therefore based on generalized protocols for the analysis of similar furanocoumarin compounds. Researchers are encouraged to perform their own spectroscopic analysis to obtain definitive data for this compound. This guide will be updated as new, verified data becomes available.

An In-depth Technical Guide on the Solubility of 5-Hydroxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Hydroxyseselin, a natural coumarin derivative. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. This document summarizes the limited available qualitative information and provides a standardized experimental protocol for researchers to determine the solubility of this compound in solvents of interest. Furthermore, a general experimental workflow is visualized to guide such studies.

Introduction to this compound

This compound is a pyranocoumarin that has been isolated from various plant species, including those of the Citrus genus.[1] Like many coumarins, it is investigated for its potential biological activities. However, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its development as a therapeutic agent or research tool. Solubility profoundly impacts bioavailability, formulation, and in vitro assay design. This guide aims to provide a foundational understanding where direct data is absent and to equip researchers with the methodology to generate this critical data.

Current State of Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic or aqueous solvents. The existing literature primarily focuses on its synthesis, isolation, and certain biological properties, such as its lack of antibacterial effects.[2][3]

One study involving the fractionation of a plant extract provides some qualitative insight. An ethanol extract was diluted with 50% methanol and then partitioned with n-hexane.[4] This suggests that this compound, as part of the extract, exhibits differential solubility between a polar solvent mixture (50% methanol in water) and a non-polar solvent (n-hexane). This implies it possesses some degree of polarity. However, without quantitative data, its precise solubility profile remains unknown.

Data Presentation (Template)

Given the absence of published data, the following table is provided as a template for researchers to systematically record their experimental findings on the solubility of this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
Water
Phosphate-Buffered Saline (pH 7.4)
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
Acetone
Acetonitrile
n-Hexane
[Add other solvents as needed]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the saturation shake-flask method, which is considered a gold standard for solubility measurement.

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Small volume glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72h) A->B Incubate C Centrifuge B->C Separate D Filter Supernatant C->D Isolate E Dilute Sample D->E Prepare F Quantify via HPLC E->F Analyze

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary framework to generate this crucial information. The provided experimental protocol for the shake-flask method offers a reliable approach to obtaining accurate and reproducible solubility data. The systematic collection of such data, as facilitated by the template table, will be invaluable for the scientific community and will support the future development and application of this compound in research and medicine.

References

5-Hydroxyseselin: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyseselin is a naturally occurring coumarin derivative that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the coumarin family, it is structurally related to compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing upon the general knowledge of coumarin bioactivity and outlining the standard experimental protocols used to assess these effects. Due to a lack of specific experimental data for this compound in the available literature, this document will focus on the predicted activities and the methodologies that would be employed for their investigation.

Introduction

Coumarins are a large class of phenolic substances found in many plants. Their diverse pharmacological properties have made them a subject of intense research in drug discovery. This compound, a specific coumarin, is hypothesized to share some of these properties. This guide will explore its potential in several key therapeutic areas.

Potential Biological Activities

Based on the known activities of structurally similar coumarins, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Coumarins are known to modulate inflammatory pathways.

  • Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Neuroprotective Activity: Certain coumarins have shown promise in protecting neuronal cells from damage.

  • Antiviral Activity: The coumarin scaffold has been identified in several compounds with antiviral properties.

  • Enzyme Inhibition: Coumarins are known to interact with and inhibit various enzymes.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the following tables provide a template for how such data, once generated, should be structured for clear comparison.

Table 1: Hypothetical Anticancer Activity of this compound (IC50 values in µM)

Cell Line Cancer Type This compound (µM) Doxorubicin (µM) (Control)
MCF-7 Breast Adenocarcinoma Data not available Data not available
HeLa Cervical Adenocarcinoma Data not available Data not available
A549 Lung Carcinoma Data not available Data not available

| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Assay Metric This compound Indomethacin (Control)
Nitric Oxide (NO) Inhibition in RAW 264.7 cells IC50 (µM) Data not available Data not available

| Prostaglandin E2 (PGE2) Inhibition | IC50 (µM) | Data not available | Data not available |

Table 3: Hypothetical Antiviral Activity of this compound

Virus Cell Line Metric This compound Acyclovir (Control)
Herpes Simplex Virus 1 (HSV-1) Vero EC50 (µM) Data not available Data not available

| Influenza A virus (H1N1) | MDCK | EC50 (µM) | Data not available | Data not available |

Table 4: Hypothetical Enzyme Inhibition by this compound

Enzyme Inhibition Type Ki (µM)
Acetylcholinesterase (AChE) Data not available Data not available
Cyclooxygenase-2 (COX-2) Data not available Data not available

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies that would be used to evaluate the biological activities of this compound.

Anticancer Activity: Cytotoxicity Assay

A common method to assess the anticancer potential of a compound is the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A known anticancer drug, such as doxorubicin, is used as a positive control.

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production. A known anti-inflammatory drug, such as indomethacin, is used as a positive control.

  • Griess Assay: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated untreated cells. The IC50 value is then determined.

Neuroprotective Activity: Assay for Protection against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in a suitable medium.

  • Induction of Oxidative Stress: Cells are seeded in 96-well plates and then exposed to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), in the presence or absence of various concentrations of this compound.

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay, as described in the cytotoxicity protocol.

  • Data Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the presence of the test compound and the neurotoxin, compared to cells treated with the neurotoxin alone.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

  • Cell and Virus Culture: A suitable host cell line (e.g., Vero cells for HSV-1) is grown to confluence in 6-well plates. A known concentration of the virus is prepared.

  • Treatment: The cell monolayers are infected with the virus in the presence of various concentrations of this compound. A known antiviral drug, such as acyclovir, is used as a positive control.

  • Plaque Formation: After an initial incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing carboxymethyl cellulose) to restrict the spread of the virus, allowing for the formation of localized areas of cell death (plaques).

  • Data Analysis: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The percentage of plaque reduction is calculated for each concentration of the compound, and the EC50 (the concentration that reduces the number of plaques by 50%) is determined.

Enzyme Inhibition Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.

  • Enzyme Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (Ellman's reagent, DTNB).

  • Inhibition: Various concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color development is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the compound. The IC50 value is determined, and further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential biological activities of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Nucleus->iNOS transcribes NO Nitric Oxide iNOS->NO Hydroxyseselin This compound Hydroxyseselin->IKK inhibits? Hydroxyseselin->NFkB inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hydroxyseselin This compound Hydroxyseselin->Caspase8 activates? Hydroxyseselin->Mitochondrion induces?

Caption: Potential induction of apoptosis by this compound via intrinsic and extrinsic pathways.

experimental_workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment assay Biological Assay (e.g., MTT, Griess) treatment->assay data_acquisition Data Acquisition (e.g., Absorbance) assay->data_acquisition data_analysis Data Analysis (IC50/EC50 determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro biological activity screening.

Conclusion

While this compound holds promise as a bioactive molecule due to its coumarin structure, there is a clear need for direct experimental evidence to substantiate its potential therapeutic applications. The experimental protocols and data presentation formats outlined in this guide provide a framework for future research in this area. Further investigation is warranted to isolate and characterize the specific biological activities of this compound and to elucidate its mechanisms of action. This will be a critical step in determining its potential for development as a novel therapeutic agent.

An In-depth Technical Guide to 5-Hydroxyseselin Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxyseselin, a derivative of the naturally occurring angular pyranocoumarin, seselin. While research directly on this compound is limited, this document extrapolates from the known biological activities, synthesis, and mechanisms of action of seselin and other hydroxylated coumarins to provide a foundational understanding for future research and drug development. This guide covers the synthesis of seselin derivatives, their significant anti-inflammatory and cytotoxic properties, and the underlying signaling pathways. Detailed experimental protocols for key biological assays are provided, alongside quantitative data for analogous compounds to facilitate comparative analysis.

Introduction

Coumarins are a large class of phenolic compounds found in many plants, and they form the structural basis for a wide range of synthetic derivatives with significant pharmacological properties. Among these, pyranocoumarins, which feature a pyran ring fused to the coumarin scaffold, have attracted considerable attention. Seselin, an angular pyranocoumarin, has been identified as a potent anti-inflammatory, antinociceptive, and cytotoxic agent. The introduction of a hydroxyl group into the coumarin nucleus is a common strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic properties of a compound. This guide focuses on the potential of this compound and its analogs as therapeutic agents, providing a technical framework for their synthesis, biological evaluation, and mechanism of action studies.

Synthesis of this compound and Derivatives

The synthesis of seselin and its derivatives typically begins with a Pechmann condensation, a widely used method for preparing coumarins from a phenol and a β-ketoester under acidic conditions. For the synthesis of 5-hydroxylated pyranocoumarins, a suitably substituted phenol is required.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound would involve the Pechmann condensation of a substituted resorcinol with a β-ketoester, followed by several key steps to construct the pyran ring. A library of 5-hydroxycoumarin and pyranocoumarin derivatives has been constructed using a silica sulfuric acid-catalyzed Pechmann reaction.[1]

Experimental Protocol: Pechmann Condensation for Substituted Coumarins

This protocol is a general method that can be adapted for the synthesis of various coumarin derivatives.[2][3][4][5][6]

  • Reaction Setup: To a mixture of a substituted phenol (1 equivalent) and a β-ketoester (1.2 equivalents), add a solid acid catalyst (e.g., silica sulfuric acid, zirconia-based catalyst).

  • Reaction Conditions: Heat the reaction mixture under solvent-free conditions or in a high-boiling solvent (e.g., toluene) at a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired coumarin.

The subsequent steps to form the pyran ring of seselin from the initial coumarin product would involve Fries rearrangement to introduce an acetyl group, followed by condensation with acetone, reduction, and dehydration.

Biological Activities

While specific data for this compound is not available, the known biological activities of seselin and the influence of hydroxylation on other coumarins provide a strong indication of its potential pharmacological profile.

Anti-inflammatory Activity

Seselin has demonstrated significant anti-inflammatory properties. It has been shown to ameliorate sepsis in animal models by down-regulating pro-inflammatory cytokines.

Cytotoxic Activity

Derivatives of seselin have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a series of novel 5-hydroxycoumarin and pyranocoumarin derivatives showed significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1]

Table 1: Cytotoxic Activity of 5-Hydroxycoumarin and Pyranocoumarin Derivatives against Breast Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
6b MCF-77.2
6d MCF-75.3
6h MCF-73.3
6k MCF-76.5

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Jak/STAT and NF-κB Signaling

Seselin has been shown to exert its anti-inflammatory effects by targeting the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. It specifically targets Jak2 to suppress the pro-inflammatory phenotype of macrophages.

Jak_STAT_NFkB_Signaling_Pathway Figure 1: Seselin's Inhibition of Pro-inflammatory Signaling Pathways cluster_JakSTAT Jak/STAT Pathway cluster_NFkB NF-κB Pathway LPS_IFNg LPS / IFN-γ Receptor Receptor LPS_IFNg->Receptor TLR4 TLR4 LPS_IFNg->TLR4 Jak2 Jak2 Receptor->Jak2 STAT1 STAT1 Jak2->STAT1 phosphorylates pSTAT1 p-STAT1 Jak2->pSTAT1 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer dimerization Nucleus_STAT Nucleus STAT1_dimer->Nucleus_STAT translocation Pro_inflammatory_Genes_STAT Pro-inflammatory Gene Expression Nucleus_STAT->Pro_inflammatory_Genes_STAT IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates pNFkB p-NF-κB IKK->pNFkB NFkB NF-κB (p65/p50) IkB->NFkB degradation Nucleus_NFkB Nucleus pNFkB->Nucleus_NFkB translocation Pro_inflammatory_Genes_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Pro_inflammatory_Genes_NFkB Seselin Seselin Seselin->Jak2 inhibits Seselin->IKK inhibits

Seselin's inhibitory action on pro-inflammatory signaling pathways.

Experimental Protocols

Macrophage Inflammatory Assay

This protocol describes how to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]

  • Cell Culture: Culture a mouse macrophage cell line (e.g., J774A.1 or RAW264.7) in appropriate media until confluent.

  • Cell Seeding: Harvest the macrophages and seed them into 12-well plates at a density of approximately 1 x 10^5 cells per well.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only control group.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.

Macrophage_Inflammatory_Assay_Workflow Figure 2: Workflow for Macrophage Inflammatory Assay start Start: Culture Macrophages seed_cells Seed cells into 12-well plates start->seed_cells add_compound Add test compound (e.g., this compound) seed_cells->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate Incubate for 16-24 hours add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure cytokines by ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze

References

5-Hydroxyseselin: A Review of an Understudied Natural Pyranocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – 5-Hydroxyseselin is a naturally occurring pyranocoumarin, a class of chemical compounds known for a wide array of biological activities. Despite its promising chemical classification, a comprehensive review of the available scientific literature reveals that this compound remains a largely under-investigated molecule. This technical guide provides a summary of the current knowledge on this compound and the broader family of pyranocoumarins, highlighting the significant gaps in the research and the potential for future investigation.

Introduction to this compound

This compound is a natural product that has been isolated from Metrodorea flavida, a plant belonging to the Rutaceae family. It is structurally classified as a pyranocoumarin, a group of compounds characterized by a pyran ring fused to a coumarin core. This structural motif is common in a variety of plant species and is associated with a diverse range of pharmacological properties.

General Biological Activities of Pyranocoumarins

While specific research on this compound is sparse, the broader class of pyranocoumarins has been the subject of numerous studies. These compounds are recognized for their significant biological activities, which suggests potential therapeutic applications for this compound. The known activities of pyranocoumarins include:

  • Anticancer Activity : Many pyranocoumarins have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects : This class of compounds has been shown to modulate inflammatory pathways.

  • Neuroprotective Properties : Certain pyranocoumarins exhibit protective effects on neuronal cells, suggesting potential in the treatment of neurodegenerative diseases.

  • Antimicrobial Activity : Antibacterial and antifungal properties are also reported for several pyranocoumarin derivatives.

Reported Biological Activity of this compound

An extensive literature search has revealed a significant lack of specific data on the biological activities of this compound. The majority of research has focused on the broader class of pyranocoumarins.

One study by Valverde and colleagues in 2005 described a synthetic approach to this compound and its analog, 5-Methoxyseselin. The abstract of this publication mentions that these compounds were evaluated for their in vitro antibacterial activity. However, the detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and the specific experimental protocols used in this study are not publicly available, preventing a thorough assessment of its antimicrobial potential.

Beyond this single indication of antibacterial screening, no other specific studies on the anticancer, anti-inflammatory, or neuroprotective effects of this compound could be identified in the accessible scientific literature.

Data Presentation and Experimental Protocols

Due to the lack of available quantitative data from primary research articles, it is not possible to provide structured tables summarizing the biological activities of this compound. Similarly, detailed experimental protocols for its biological evaluation are not available in the current body of literature.

Signaling Pathways and Visualizations

As there is no published research detailing the mechanism of action or the signaling pathways modulated by this compound, the creation of corresponding Graphviz diagrams is not feasible at this time.

Conclusion and Future Directions

This compound is a natural pyranocoumarin with a chemical structure that suggests it may possess a range of valuable biological activities, consistent with other members of its chemical class. However, based on a thorough review of the available scientific literature, it is evident that this compound is a significantly understudied compound.

The limited information available, primarily pointing to a single antibacterial screening with inaccessible detailed results, underscores a substantial gap in our knowledge of this natural product. There is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation.

Future studies should focus on systematically screening this compound for a variety of biological activities, including but not limited to anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. Positive findings from such screenings would warrant more in-depth investigations into its mechanisms of action and potential therapeutic applications. For researchers and drug development professionals, this compound represents an unexplored area with the potential for the discovery of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxyseselin from Seselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-hydroxyseselin from seselin, a naturally occurring pyranocoumarin. The described method is based on established synthetic approaches and is intended for use in a laboratory setting by trained professionals. This compound and its derivatives are of interest for their potential biological activities, making their efficient synthesis crucial for further research and drug development.

Overview

The synthesis of this compound from seselin involves the introduction of a hydroxyl group at the C-5 position of the seselin scaffold. This transformation can be achieved through various oxidative methods. The protocol outlined below is a general representation of a likely synthetic route.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound from seselin.

2.1. Materials and Reagents

  • Seselin

  • Oxidizing agent (e.g., m-Chloroperoxybenzoic acid, dimethyldioxirane)

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

2.2. Synthetic Procedure

A plausible method for the synthesis of this compound involves an oxidation reaction. A new efficient synthetic approach to the natural coumarins this compound and 5-methoxyseselin has been described.[1]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve seselin in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). To this stirred solution, add the oxidizing agent portion-wise over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light. The disappearance of the starting material spot (seselin) and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if a peroxyacid was used). Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Seselin
Product This compound
Reaction Type Oxidation
Typical Yield 60-70% (reported yields may vary)
Appearance White to off-white solid
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
¹H NMR (CDCl₃, δ ppm) Characteristic peaks to be determined
¹³C NMR (CDCl₃, δ ppm) Characteristic peaks to be determined
Mass Spectrometry (m/z) Expected molecular ion peak

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from seselin.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Seselin Seselin Solution Oxidant Add Oxidizing Agent Seselin->Oxidant Reaction Stir at 0°C to rt Oxidant->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product This compound Chromatography->Product

Caption: General workflow for the synthesis of this compound.

4.2. Proposed Reaction Pathway

The diagram below depicts a simplified representation of the chemical transformation of seselin to this compound.

Reaction_Pathway cluster_products Product Seselin Seselin Hydroxyseselin This compound Seselin->Hydroxyseselin [O] Seselin_node Seselin Oxidant_node Oxidizing Agent (e.g., m-CPBA) Product_node This compound

Caption: Proposed oxidation of seselin to this compound.

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for the Extraction and Purification of 5-Hydroxyseselin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin, a pyranocoumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. This document provides a comprehensive overview of the methodologies for its extraction from plant sources and subsequent purification. The protocols outlined below are based on established techniques for the isolation of related coumarin compounds and serve as a detailed guide for laboratory application.

Data Presentation: Extraction and Purification Summary

The following tables summarize the anticipated yields and purity at various stages of the extraction and purification process. These values are estimates based on the extraction of similar pyranocoumarins from plant materials and may vary depending on the specific plant source, its geographical origin, and the precise experimental conditions employed.

Table 1: Extraction Efficiency of Different Solvents for Related Coumarins

Extraction MethodSolvent SystemRelative Yield of CoumarinsReference
Maceration96% EthanolHigh[1]
Maceration50% EthanolModerate[1]
MacerationHexaneLow[1]
Supercritical CO2 ExtractionCarbon DioxideVariable[1]
Microwave-Assisted Extraction (MAE)MethanolHigh[2]
Soxhlet ExtractionBoiling MethanolHigh[3]
Water ExtractionWater at Room TemperatureHigh (for free coumarins)[3]

Table 2: Purification Efficiency of Chromatographic Methods for Pyranocoumarins

Purification StepChromatographic MethodPurity AchievedReference
Initial FractionationSilica Gel Column Chromatography70-80%[4]
Final PurificationHigh-Speed Counter-Current Chromatography (HSCCC)>98%[5]
Final PurificationPreparative High-Performance Liquid Chromatography (Prep-HPLC)>98%[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of coumarins from dried and powdered plant material. Peucedanum and Toddalia species are known to be rich sources of pyranocoumarins.

1. Plant Material Preparation:

  • Obtain the desired plant material (e.g., roots of Peucedanum praeruptorum or Toddalia asiatica).

  • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure (Solvent Extraction):

  • Weigh the powdered plant material.

  • Macerate the powder in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[7]

  • Alternatively, perform Soxhlet extraction with methanol for 6-8 hours for a more exhaustive extraction.[3]

  • For a more rapid and efficient extraction, microwave-assisted extraction (MAE) can be employed. Use methanol as the solvent with a solid/liquid ratio of 1:10 (g/mL) at 50°C for 1 minute.[2]

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound

This protocol details the purification of the crude extract to isolate this compound using column chromatography.

1. Initial Fractionation (Silica Gel Column Chromatography):

  • Prepare a silica gel (100-200 mesh) column packed in a non-polar solvent such as hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • After drying, load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of solvents with increasing polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).[4]

  • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

  • Combine the fractions containing the compound of interest based on the TLC profile.

2. Final Purification (Preparative HPLC or HSCCC):

  • For high-purity isolation, the partially purified fractions can be subjected to preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

  • Prep-HPLC:

    • Use a reversed-phase C18 column.

    • A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.[6]

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of this compound).

    • Collect the peak corresponding to this compound.

  • HSCCC:

    • A two-phase solvent system is required. For coumarins, a common system is light petroleum-ethyl acetate-methanol-water.[5]

    • The crude or partially purified extract is dissolved in a mixture of the two phases and introduced into the HSCCC instrument.

    • The separation is achieved by partitioning the compound between the stationary and mobile phases.

    • Collect fractions and analyze for the presence and purity of this compound.

Protocol 3: Quantitative Analysis by HPLC-DAD

This protocol is for the quantitative determination of this compound in the extracts and purified fractions.

1. Instrumentation and Conditions:

  • HPLC system equipped with a Diode Array Detector (DAD).

  • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile phase: A gradient of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid or acetic acid) is often used for good peak shape.[8]

  • Flow rate: 1.0 mL/min.

  • Column temperature: 25-30°C.

  • Detection wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound.

2. Standard and Sample Preparation:

  • Prepare a stock solution of pure this compound standard of known concentration in methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve a known weight of the plant extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Extraction_Workflow plant_material Dried and Powdered Plant Material extraction Extraction (e.g., Maceration with 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Diagram 1: General workflow for the extraction of this compound.

Purification_Workflow crude_extract Crude Extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection combined_fractions Combined Fractions fraction_collection->combined_fractions final_purification Final Purification (Prep-HPLC or HSCCC) combined_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound

Diagram 2: Purification workflow for isolating this compound.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Extract or Fraction) hplc_injection HPLC-DAD Analysis sample_prep->hplc_injection standard_prep Standard Preparation (Pure this compound) standard_prep->hplc_injection data_acquisition Data Acquisition (Chromatogram and Spectra) hplc_injection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result Concentration of This compound quantification->result

Diagram 3: Workflow for quantitative analysis of this compound.

References

Application Note: Quantification of 5-Hydroxyseselin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyseselin is a naturally occurring angular furanocoumarin found in various plant species, notably in the family Apiaceae. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for research and development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of furanocoumarins and is suitable for routine analysis.

Principle of the Method

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of acid (e.g., acetic or phosphoric acid) is used for elution. The acidic modifier helps to improve peak shape and resolution. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is performed by detecting the UV absorbance of this compound at a wavelength where it exhibits significant absorption, typically around 330 nm for coumarin derivatives, and comparing the peak area to that of a known concentration of a standard.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Vortex Mixer

  • Ultrasonic Bath

  • Centrifuge

  • Syringes (1 mL, 5 mL)

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes and tips

  • HPLC vials

2. Reagents and Standards

  • This compound analytical standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Glacial acetic acid or Ortho-phosphoric acid (analytical grade)

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh about 1 g of the dried and powdered plant material into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

5. Chromatographic Conditions

The following are recommended starting conditions and may require optimization for specific matrices.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 330 nm

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below. The data presented are representative values for furanocoumarin analysis and should be determined experimentally for this compound.[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution. The peak for this compound should be well-resolved from any interfering peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.[1]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies by spiking a blank matrix with a known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Table 1: Chromatographic and Calibration Data (Representative)

ParameterValue
Retention Time (min) ~15.5 (To be determined experimentally)
Linearity Range (µg/mL) 1 - 100
Regression Equation y = mx + c (To be determined experimentally)
Correlation Coefficient (r²) > 0.999

Table 2: Method Validation Parameters (Representative) [1][2]

ParameterAcceptance CriteriaRepresentative Value
Precision (Intra-day, %RSD) ≤ 2%< 1.5%
Precision (Inter-day, %RSD) ≤ 2%< 2.0%
Accuracy (Recovery, %) 98 - 102%99.5 - 101.2%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Methanol) plant_material->extraction standard This compound Standard stock_solution Prepare Stock Solution (1000 µg/mL) standard->stock_solution sonication Ultrasonic Bath (30 min) extraction->sonication centrifugation Centrifugation (4000 rpm, 15 min) sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Inject Sample/Standard (10 µL) filtration->injection working_standards Prepare Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection (330 nm) hplc_system->detection injection->hplc_system chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve From Standards quantification Quantify this compound peak_integration->quantification From Sample calibration_curve->quantification

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 5-Hydroxyseselin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities, including photosensitizing, anticoagulant, and anticancer properties. The precise determination of its chemical structure is paramount for understanding its mechanism of action, for quality control in drug development, and for the synthesis of novel analogs with enhanced therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution. This document provides a detailed guide, including experimental protocols and data interpretation, for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Chemical Structure of this compound

Systematic Name: 5-hydroxy-2,2-dimethyl-10H-pyrano[2,3-f]chromen-8-one

Molecular Formula: C₁₄H₁₂O₄

Molecular Weight: 244.24 g/mol

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for furanocoumarins are Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR (Proton): Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

  • ¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings, typically over two to three bonds (³JHH). It is used to identify spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly attached to carbon atoms (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

NMR Data and Structural Elucidation

The following tables present representative ¹H and ¹³C NMR data for this compound. Please note that this is hypothetical data for illustrative purposes, based on typical chemical shifts for furanocoumarins, as comprehensive, publicly available experimental data for this specific compound is limited.

¹H and ¹³C NMR Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityCoupling Constant (J, Hz)
2161.0---
3112.56.25d9.8
4144.07.65d9.8
4a113.0---
5158.0---
5-OH-9.50s-
698.06.80s-
8115.56.70d8.5
9145.57.90d8.5
9a149.0---
1'78.0---
2'28.01.45s (6H)-
10a106.0---
Interpretation of 2D NMR Data

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound (Hypothetical)

Proton (δH)COSY Correlations (δH)HSQC Correlations (δc)HMBC Correlations (δc)
6.25 (H-3)7.65 (H-4)112.5 (C-3)161.0 (C-2), 144.0 (C-4), 113.0 (C-4a)
7.65 (H-4)6.25 (H-3)144.0 (C-4)161.0 (C-2), 112.5 (C-3), 113.0 (C-4a), 158.0 (C-5)
6.80 (H-6)-98.0 (C-6)158.0 (C-5), 113.0 (C-4a), 106.0 (C-10a), 149.0 (C-9a)
6.70 (H-8)7.90 (H-9)115.5 (C-8)145.5 (C-9), 149.0 (C-9a), 106.0 (C-10a)
7.90 (H-9)6.70 (H-8)145.5 (C-9)115.5 (C-8), 149.0 (C-9a), 106.0 (C-10a)
1.45 (H-2')-28.0 (C-2')78.0 (C-1'), 28.0 (C-2')
9.50 (5-OH)--158.0 (C-5), 98.0 (C-6), 113.0 (C-4a)

Structural Elucidation Steps:

  • ¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra will give the number of magnetically non-equivalent protons and carbons, respectively. The chemical shifts provide clues about the electronic environment of each nucleus. For example, the downfield signals for H-4 and H-9 are characteristic of protons on a carbon adjacent to an oxygen and in an aromatic system.

  • DEPT-135: This experiment helps in assigning the carbon signals to CH, CH₂, and CH₃ groups.

  • COSY: The correlation between H-3 and H-4 confirms their adjacent positions on the pyrone ring. Similarly, the correlation between H-8 and H-9 establishes their ortho relationship on the benzene ring.

  • HSQC: This spectrum allows for the direct assignment of protonated carbons. For instance, the proton at 6.25 ppm is directly attached to the carbon at 112.5 ppm.

  • HMBC: This is the key experiment for assembling the complete molecular structure. The long-range correlations connect the different fragments. For example, the HMBC correlation from the methyl protons (H-2') to the quaternary carbon C-1' confirms the presence of the dimethylpyran ring. Correlations from the hydroxyl proton (5-OH) to C-5, C-6, and C-4a confirm the position of the hydroxyl group.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Correlations Analysis of 2D Correlations Assignment->Correlations Structure Structure Determination Correlations->Structure biosynthetic_pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation Prenylation_2 Prenylation & Cyclization Umbelliferone->Prenylation_2 Marmesin Marmesin Prenylation->Marmesin Psoralen Psoralen Marmesin->Psoralen Hydroxylation_1 Hydroxylation Psoralen->Hydroxylation_1 Xanthotoxol Xanthotoxol Hydroxylation_1->Xanthotoxol Seselin Seselin Prenylation_2->Seselin Hydroxylation_2 Hydroxylation at C-5 Seselin->Hydroxylation_2 Five_Hydroxyseselin This compound Hydroxylation_2->Five_Hydroxyseselin

In Vitro Assays to Test 5-Hydroxyseselin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community for its potential therapeutic properties. Preliminary studies suggest a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document provides detailed application notes and experimental protocols for a suite of in vitro assays to comprehensively evaluate the bioactivity of this compound. These protocols are designed to be a valuable resource for researchers in drug discovery and development, providing standardized methods for reproducible and comparable results.

I. Antioxidant Activity Assays

The antioxidant potential of this compound can be attributed to its chemical structure, which may enable it to scavenge free radicals and reduce oxidative stress. The following assays are fundamental for quantifying this activity.

Data Summary: Antioxidant Activity of this compound
AssayTest SystemEndpointIC50 of this compound (µg/mL)Positive Control (IC50 in µg/mL)
DPPH Radical ScavengingChemical AssayDecrease in absorbance at 517 nmData not available in search resultsAscorbic Acid (~5 µg/mL)[1], Quercetin (~5 µg/mL)[1]
ABTS Radical ScavengingChemical AssayDecrease in absorbance at 734 nmData not available in search resultsTrolox (~2.34 µg/mL)[2]
Ferric Reducing Antioxidant Power (FRAP)Chemical AssayIncrease in absorbance at 593 nmData not available in search resultsData not available in search results
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The discoloration is proportional to the scavenging activity.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use a blank containing the solvent and DPPH solution, and a positive control such as ascorbic acid or quercetin.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of various concentrations of this compound to a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox as a positive control.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Add 10 µL of various concentrations of this compound to a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known antioxidant like FeSO₄ or Trolox.

  • Express the results as µM Fe(II) equivalents or Trolox equivalents.

II. Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. This compound's potential to modulate inflammatory pathways can be investigated using cell-based assays.

Data Summary: Anti-inflammatory Activity of this compound
AssayCell LineStimulantKey MarkersIC50 of this compound (µg/mL)Positive Control
Nitric Oxide (NO) ProductionRAW 264.7LPSNitriteData not available in search resultsL-NMMA, Dexamethasone
Pro-inflammatory Cytokine Production (TNF-α, IL-6)RAW 264.7LPSTNF-α, IL-6 levelsData not available in search resultsDexamethasone
Experimental Protocols

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of this compound is assessed by its ability to inhibit this NO production. NO is unstable and quickly converts to nitrite in the culture medium, which can be quantified using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a standard curve of sodium nitrite to determine the nitrite concentration.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[3]

Principle: LPS stimulation also induces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described for the NO inhibition assay.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • The results are typically expressed as pg/mL or ng/mL of the cytokine.

Signaling Pathway Analysis

dot

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB->NFkB_p65_p50 releases Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Hydroxyseselin This compound Hydroxyseselin->IKK inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

III. Anticancer Activity Assays

The potential of this compound to inhibit the growth and proliferation of cancer cells is a key area of investigation.

Data Summary: Anticancer Activity of this compound
AssayCancer Cell LineEndpointIC50 of this compound (µM)Positive Control
MTT Cell ViabilityHeLa (Cervical Cancer)Cell ViabilityData not available in search resultsCisplatin[4]
MTT Cell ViabilityMCF-7 (Breast Cancer)Cell ViabilityData not available in search resultsDoxorubicin, 5-FU[4][5]
MTT Cell ViabilityA549 (Lung Cancer)Cell ViabilityData not available in search resultsCisplatin, Doxorubicin[5][6]
Apoptosis AssayVariousAnnexin V/PI stainingData not available in search resultsStaurosporine, Camptothecin
Cell Cycle AnalysisVariousDNA contentData not available in search resultsNocodazole, Paclitaxel
Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Apoptosis Signaling Pathway

dot

apoptosis_pathway Hydroxyseselin This compound ROS ↑ ROS Hydroxyseselin->ROS Bax ↑ Bax Hydroxyseselin->Bax Bcl2 ↓ Bcl-2 Hydroxyseselin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

IV. Neuroprotective Activity Assays

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. This compound's antioxidant properties suggest a potential neuroprotective role.

Data Summary: Neuroprotective Activity of this compound
AssayCell LineStressorEndpointIC50 of this compound (µg/mL)Positive Control
Cell ViabilitySH-SY5YH₂O₂ or 6-OHDACell ViabilityData not available in search resultsN-acetylcysteine (NAC)[8]
Cell ViabilityPC12H₂O₂ or RotenoneCell ViabilityData not available in search resultsData not available in search results
Experimental Protocols

Principle: The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases. Oxidative stress, a key factor in these diseases, can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of this compound is determined by its ability to rescue cells from this induced toxicity.

Protocol:

  • Differentiate SH-SY5Y cells by treating them with retinoic acid (10 µM) for 5-7 days.

  • Seed the differentiated cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Induce oxidative stress by adding a neurotoxin such as H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) for 24 hours.[9]

  • Assess cell viability using the MTT assay as described previously.

  • A significant increase in cell viability in the presence of this compound compared to the toxin-only treated cells indicates a neuroprotective effect.

V. Enzyme Inhibition Assays

This compound may exert its biological effects by inhibiting specific enzymes involved in inflammation and neurotransmission.

Data Summary: Enzyme Inhibitory Activity of this compound
EnzymeAssay TypeEndpointIC50 of this compound (µM)Positive Control
Acetylcholinesterase (AChE)Colorimetric (Ellman's method)Inhibition of AChE activityData not available in search resultsGalantamine, Donepezil
5-Lipoxygenase (5-LOX)SpectrophotometricInhibition of linoleic acid oxidationData not available in search resultsZileuton[10]
Cyclooxygenase-2 (COX-2)ELISA-basedInhibition of PGE₂ productionData not available in search resultsCelecoxib, Indomethacin
Experimental Protocols

Principle: This assay measures the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease. The assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.

Protocol:

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add 25 µL of various concentrations of this compound.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value.

Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This assay measures the inhibition of 5-LOX activity by monitoring the oxidation of linoleic acid, which results in the formation of a conjugated diene that absorbs light at 234 nm.

Protocol:

  • Prepare a reaction mixture containing 5-LOX enzyme solution in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Add various concentrations of this compound and pre-incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value.[11]

Principle: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. This assay typically uses a cell-free or cell-based system to measure the production of prostaglandin E₂ (PGE₂) by ELISA.

Protocol:

  • Use a commercial COX-2 inhibitor screening assay kit that provides the enzyme, substrate (arachidonic acid), and reagents for PGE₂ detection.

  • Follow the manufacturer's instructions for setting up the reaction with various concentrations of this compound.

  • After the reaction, quantify the amount of PGE₂ produced using the provided ELISA components.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

VI. Experimental Workflow Diagram

dot

experimental_workflow start Start: this compound Sample antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) start->antioxidant anti_inflammatory Anti-inflammatory Assays (RAW 264.7: NO, Cytokines) start->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) start->anticancer neuroprotective Neuroprotective Assays (SH-SY5Y Viability) start->neuroprotective enzyme_inhibition Enzyme Inhibition Assays (AChE, LOX, COX) start->enzyme_inhibition data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis neuroprotective->data_analysis enzyme_inhibition->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) data_analysis->pathway_analysis conclusion Conclusion: Bioactivity Profile of this compound pathway_analysis->conclusion

Caption: General workflow for in vitro bioactivity testing of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine 5-Hydroxyseselin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a natural coumarin compound that, like other members of the seselin and xanthyletin series, is investigated for its potential biological activities, including cytotoxic effects against cancer cells. The evaluation of cytotoxicity is a critical first step in the drug discovery process to identify and characterize potential therapeutic agents. This document provides detailed application notes and protocols for a panel of standard cell-based assays to determine the cytotoxic and apoptotic potential of this compound.

While specific cytotoxic data and mechanisms of action for this compound are not extensively documented in publicly available literature, the following protocols provide a robust framework for researchers to:

  • Determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Assess its effects on cell membrane integrity.

  • Elucidate its potential to induce apoptosis, a form of programmed cell death.

These assays are foundational in preclinical research and provide the necessary data to guide further investigation into the therapeutic potential of this compound.

Data Presentation

To facilitate the analysis and comparison of this compound's cytotoxic effects, all quantitative data should be summarized in clear, structured tables. Below are template tables for recording IC50 values and apoptosis analysis results.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
Cancer Cell Lines
e.g., MCF-7 (Breast)[Insert experimentally determined value][Insert experimentally determined value]
e.g., A549 (Lung)[Insert experimentally determined value][Insert experimentally determined value]
e.g., HeLa (Cervical)[Insert experimentally determined value][Insert experimentally determined value]
e.g., HCT116 (Colon)[Insert experimentally determined value][Insert experimentally determined value]
Normal Cell Line
e.g., MCF-10A (Non-tumorigenic breast)[Insert experimentally determined value][Insert experimentally determined value]

Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control 0[Insert value][Insert value][Insert value][Insert value]
This compound IC50/2[Insert value][Insert value][Insert value][Insert value]
This compound IC50[Insert value][Insert value][Insert value][Insert value]
This compound 2 x IC50[Insert value][Insert value][Insert value][Insert value]
Positive Control [Specify][Insert value][Insert value][Insert value][Insert value]

Experimental Protocols & Methodologies

Herein are detailed protocols for three fundamental cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of living cells.[2]

Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of this compound and controls start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate % cell viability and determine IC50 value read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[5][6] The amount of LDH released is proportional to the number of dead cells.[5]

Experimental Workflow: LDH Assay

LDH_Workflow start Seed cells and treat with this compound as in MTT assay incubate Incubate for the desired time period start->incubate centrifuge Centrifuge the plate to pellet any detached cells incubate->centrifuge transfer Transfer supernatant to a new 96-well plate centrifuge->transfer add_reagent Add LDH reaction mixture to each well transfer->add_reagent incubate_rt Incubate at room temperature in the dark add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read Measure absorbance at 490 nm add_stop->read analyze Calculate % cytotoxicity read->analyze

Caption: Workflow for assessing cytotoxicity by measuring LDH release.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]

  • Stop Reaction: Add the stop solution provided with the kit (e.g., 50 µL) to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][12]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Seed and treat cells with this compound incubate Incubate for a specified time start->incubate harvest Harvest cells (including supernatant for suspension cells) incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_dark Incubate at room temperature in the dark stain->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, and 2 x IC50) for a predetermined time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and combine with the supernatant (which may contain apoptotic cells).

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.[11][12]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[12]

    • Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Potential Signaling Pathways for Investigation

Although the specific signaling pathways affected by this compound are not yet elucidated, many natural compounds induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular families to investigate include the Bcl-2 family of proteins and caspases.

Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Binds Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Recruits & Activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Recruits & Activates Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Five_Hydroxyseselin This compound Five_Hydroxyseselin->Death_Receptor Potential Target Five_Hydroxyseselin->Cellular_Stress Potential Target

Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.

Further investigations into the mechanism of action of this compound could involve Western blot analysis to assess the expression levels of key apoptotic proteins such as:

  • Bcl-2 family proteins: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

  • Caspases: Initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) and executioner caspases (Caspase-3, Caspase-7). The cleavage of these caspases from their pro-forms to their active forms indicates pathway activation.

  • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is a key indicator of apoptosis.

By employing these standardized assays and investigative approaches, researchers can systematically evaluate the cytotoxic properties of this compound and elucidate its mechanism of action, thereby providing a solid foundation for its potential development as a therapeutic agent.

References

Investigating 5-Hydroxyseselin In Vivo: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Selecting the Appropriate Animal Model

The choice of animal model is paramount for obtaining relevant and translatable data. The selection should be guided by the specific therapeutic area of interest.

For Anti-Inflammatory Studies:

  • Carrageenan-Induced Paw Edema in Rodents (Rats or Mice): This is a widely used and well-characterized model for acute inflammation. It is suitable for initial screening of compounds with potential anti-inflammatory activity.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model mimics systemic inflammatory responses and is useful for studying the effects of a compound on cytokine production and immune cell activation.

  • Collagen-Induced Arthritis (CIA) in Mice or Rats: A model for chronic autoimmune inflammation, particularly relevant for rheumatoid arthritis. This model is more complex and resource-intensive but provides deeper insights into immunomodulatory effects.

For Neuroprotective Studies:

  • Focal Cerebral Ischemia Models in Rats or Mice (e.g., Middle Cerebral Artery Occlusion - MCAO): These models are the gold standard for studying stroke and the neuroprotective potential of compounds against ischemic brain injury.

  • 6-Hydroxydopamine (6-OHDA) or MPTP-Induced Parkinson's Disease Models in Rodents: These models are used to investigate the protective effects of compounds against dopaminergic neuron degeneration.

  • Amyloid-beta (Aβ) Infusion or Transgenic Models for Alzheimer's Disease: These models are employed to assess the efficacy of compounds in mitigating Aβ-induced neurotoxicity and cognitive deficits.

For Anticancer Studies:

  • Xenograft Models in Immunocompromised Mice (e.g., Nude or SCID mice): Human cancer cell lines are implanted subcutaneously or orthotopically to evaluate the anti-tumor efficacy of a compound.

  • Syngeneic Tumor Models in Immunocompetent Mice: Mouse tumor cell lines are implanted into mice with the same genetic background, allowing for the study of the compound's effect on the tumor and the host immune system.

  • Chemically-Induced Carcinogenesis Models (e.g., AOM/DSS for colorectal cancer): These models are used to study the chemopreventive potential of a compound in the context of a specific carcinogen.

Experimental Protocols

The following are generalized protocols that can be adapted for studying 5-Hydroxyseselin. Doses and treatment regimens would need to be optimized based on preliminary in vitro toxicity and efficacy data.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To assess the neuroprotective effect of this compound against focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • MCAO Surgery: Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert the nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer this compound (e.g., i.p. or intravenously) at the time of reperfusion or as a pre-treatment.

  • Reperfusion: After 90-120 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the rat at 24 or 48 hours, and slice the brain. Stain the slices with TTC to visualize the infarct area. Calculate the infarct volume.

  • Histological and Biochemical Analysis: Perform further analysis on brain tissue, such as histology for neuronal damage and biochemical assays for markers of oxidative stress and apoptosis.

Protocol 3: Human Tumor Xenograft in Nude Mice

Objective: To determine the in vivo anticancer efficacy of this compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of saline or media, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment: Randomize mice into treatment groups: Vehicle control, Positive control (a standard chemotherapeutic agent), and this compound treatment groups. Administer treatment via the desired route (e.g., p.o., i.p., i.v.) for a specified duration.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size or signs of morbidity), euthanize the mice.

  • Tumor Analysis: Excise the tumors for weighing, photography, and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for signaling pathway components).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Vehicle Control-0
Positive Control
This compound
This compound
This compound

Table 2: Neuroprotective Effects of this compound in a Rat MCAO Model

Treatment GroupDose (mg/kg)Neurological Deficit ScoreInfarct Volume (mm³)
Sham-
Vehicle Control-
This compound
This compound

Table 3: Anti-tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg/day)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-0
Positive Control
This compound
This compound

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

Experimental_Workflow_Anti_Inflammatory cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug/Vehicle Administration carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0-4h) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Hydroxyseselin This compound Hydroxyseselin->NFkB Inhibition

Caption: Postulated Anti-inflammatory Signaling Pathway.

By employing these standardized models and detailed protocols, researchers can systematically investigate the in vivo therapeutic potential of this compound and elucidate its mechanisms of action. It is imperative to conduct these studies in compliance with ethical guidelines for animal research.

Protocol for the Solubilization and Use of 5-Hydroxyseselin in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyseselin is a natural coumarin compound isolated from plants such as Metrodorea flavida. It has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-atherosclerotic activities. This document provides a detailed protocol for the solubilization of this compound and general guidelines for its application in in-vitro experimental settings.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, a comprehensive data table on solubility and stability is not yet feasible. Researchers are advised to perform initial solubility tests to determine the optimal solvent and concentration for their specific experimental needs. General properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄N/A
Molecular Weight 244.24 g/mol N/A
CAS Number 31525-75-4N/A

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 244.24 g/mol * 1000 mg/g = 2.4424 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.44 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 244.24 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Ensuring Complete Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Vortex again.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared under aseptic conditions using sterile materials. If there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or plates for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

    • Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.

  • Example Dilution for a 10 µM Final Concentration:

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Application to Cells:

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Visualizations

Workflow for Preparation of this compound Stock Solution

G cluster_0 Step 1: Calculation cluster_1 Step 2: Weighing cluster_2 Step 3: Dissolution cluster_3 Step 4: Storage calc Calculate Mass of This compound weigh Weigh Compound calc->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex warm Warm (Optional) vortex->warm aliquot Aliquot vortex->aliquot warm->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Potential Signaling Pathways of this compound

Based on the known antioxidant and anti-inflammatory properties of similar flavonoid compounds, this compound may exert its effects through the following signaling pathways. Further research is required to confirm these mechanisms for this compound specifically.

G cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway hydroxyseselin This compound ros Reactive Oxygen Species (ROS) hydroxyseselin->ros Scavenges nrf2 Nrf2 Activation hydroxyseselin->nrf2 Activates nfkb NF-κB Inhibition hydroxyseselin->nfkb Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) nrf2->antioxidant_enzymes Upregulates pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory Decreases Production

Caption: Putative signaling pathways for this compound.

applications of 5-Hydroxyseselin in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Seselin and the Potential Role of its Hydroxylated Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive research did not yield any specific information on "5-Hydroxyseselin." The following application notes and protocols are based on the biological activities of its parent compound, seselin . The information provided for seselin can serve as a foundational guide for potential research into its hydroxylated derivatives, such as this compound. General principles of how hydroxylation affects the bioactivity of coumarins are also discussed to provide a predictive framework.

Introduction to Seselin

Seselin is a naturally occurring pyranocoumarin found in various plants, including those of the Seseli and Melicope genera[1][2]. It has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antinociceptive properties[1][3][4]. As a coumarin derivative, seselin's biological effects are often attributed to its ability to interact with various cellular signaling pathways[3][5].

Hydroxylation is a common metabolic modification of coumarins that can significantly alter their biological activity. The position and number of hydroxyl groups on the coumarin scaffold can influence potency, selectivity, and pharmacokinetic properties[6][7]. While no specific data exists for this compound, it is plausible that hydroxylation at the 5-position could modulate the known activities of seselin.

Potential Applications in Medicinal Chemistry

Based on the known activities of seselin, this compound could be a valuable lead compound for the development of novel therapeutics in the following areas:

  • Anti-inflammatory Agents: Seselin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[1][3]. It has also been shown to reduce edema in animal models[1].

  • Anticancer Agents: Seselin exhibits cytotoxic effects against various cancer cell lines, including P388 and HT-29 cells[1][3]. The synthesis of various seselin derivatives has been explored to enhance cytotoxic activity[8].

  • Analgesics: Studies have shown that seselin possesses significant antinociceptive activity, reducing pain in various animal models[1][4].

Quantitative Data for Seselin

The following table summarizes the reported quantitative data for the biological activities of seselin. This data can serve as a benchmark for evaluating the potential activity of its hydroxylated derivatives.

Biological ActivityModel/AssayQuantitative DataReference
Anticancer Activity P388 (murine leukemia) cellsEC50 = 8.66 µg/mL[1]
HT-29 (human colon cancer) cellsEC50 = 9.94 µg/mL[1]
Anti-inflammatory Activity TPA-induced ear edema in miceED45 = 0.25 mg/ear[1]
Acetic acid-induced writhing in mice85% inhibition at 40 mg/kg[4]
LPS-induced cytokine production in macrophagesInhibition of IL-1β, IL-6, TNF-α at 5-20 µM[3]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Seselin

Seselin has been reported to ameliorate inflammation by targeting the Jak2/STAT1 signaling pathway in macrophages[3]. The following diagram illustrates this proposed mechanism.

anti_inflammatory_pathway LPS LPS/IFN-γ Receptor Receptor LPS->Receptor Jak2 Jak2 Receptor->Jak2 activates STAT1 STAT1 Jak2->STAT1 phosphorylates Nucleus Nucleus STAT1->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) Nucleus->Pro_inflammatory_Genes induces Seselin Seselin Seselin->Jak2 inhibits

Caption: Proposed anti-inflammatory mechanism of Seselin via Jak2/STAT1 inhibition.

General Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of a compound like this compound.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cell_Lines Select Cancer Cell Lines MTT_Assay MTT/MTS Assay for Cell Viability (IC50) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot Western Blot for Key Signaling Proteins Cell_Cycle_Assay->Western_Blot Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model Gene_Expression qPCR for Gene Expression Analysis Toxicity_Study Toxicity and Pharmacokinetic Studies Animal_Model->Toxicity_Study

Caption: A general experimental workflow for anticancer drug discovery.

Experimental Protocols

The following are generalized protocols based on standard methodologies used to evaluate the biological activities of compounds like seselin. These can be adapted for the study of this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, P388)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., Seselin, this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol: In Vivo Anti-inflammatory Assay (TPA-induced Mouse Ear Edema)

Objective: To evaluate the topical anti-inflammatory activity of a test compound.

Materials:

  • Male Swiss mice (25-30 g)

  • Test compound dissolved in a suitable vehicle (e.g., acetone)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Micrometer or punch biopsy tool

Procedure:

  • Divide the mice into groups (n=5-6 per group): Vehicle control, TPA control, positive control (Indomethacin + TPA), and test compound groups (different doses + TPA).

  • Apply 20 µL of the vehicle, positive control, or test compound solution to the inner and outer surfaces of the right ear of each mouse.

  • After 30 minutes, apply 20 µL of the TPA solution to the same ear to induce inflammation. The left ear serves as an internal control.

  • After 4-6 hours, sacrifice the mice and take a 6 mm diameter punch biopsy from both ears.

  • Weigh the ear punches immediately. The difference in weight between the right and left ear punches represents the degree of edema.

  • Calculate the percentage inhibition of edema for each group compared to the TPA control group.

Conclusion

While direct experimental data on this compound is currently unavailable, the significant anti-inflammatory, anticancer, and antinociceptive activities of its parent compound, seselin, provide a strong rationale for its investigation. The provided application notes and protocols offer a comprehensive framework for researchers to explore the medicinal chemistry potential of this compound and other hydroxylated derivatives of seselin. The introduction of a hydroxyl group could potentially enhance the potency, alter the selectivity, or improve the pharmacokinetic profile of the parent molecule, making it a promising area for future drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Hydroxyseselin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the coumarin core of this compound?

A1: The Pechmann condensation is the most widely used and straightforward method for synthesizing the coumarin scaffold of this compound and its derivatives. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For seselin derivatives, the synthesis often starts with substituted resorcinol.

Q2: What are the typical starting materials for the synthesis of seselin derivatives like this compound?

A2: A common synthetic route starts with substituted resorcinol, which undergoes a Pechmann reaction with a suitable β-ketoester to form a 7-hydroxycoumarin intermediate. This is followed by several steps including acetylation, Fries rearrangement, cyclization, reduction, and dehydration to build the complete seselin framework.[1]

Q3: How can I purify the final this compound product?

A3: Purification of furanocoumarins like this compound is typically achieved through chromatographic techniques. Column chromatography using silica gel is a common method. Additionally, solid-phase extraction (SPE) can be employed for sample clean-up and purification. For furanocoumarins extracted from natural sources, a sequence of silica gel column chromatography is often used.[2]

Q4: What are some common challenges in the synthesis of furanocoumarins?

A4: Common challenges include achieving high yields, controlling regioselectivity to obtain the desired angular furanocoumarin isomer, and the potential for side product formation. The purification of the final product from unreacted starting materials and byproducts can also be challenging. Furthermore, the synthesis of more complex furanocoumarins can be a multi-step process with potential for yield loss at each step.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Coumarin Intermediate 1. Inefficient Catalyst: The choice and amount of acid catalyst in the Pechmann condensation are critical. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to degradation at higher temperatures. 3. Inappropriate Solvent: The solvent can significantly influence the reaction rate and yield.1. Catalyst Optimization: Experiment with different Brønsted or Lewis acid catalysts (e.g., H₂SO₄, Amberlyst-15, nano-crystalline sulfated-zirconia). Optimize the catalyst loading.[8] 2. Temperature Screening: Conduct small-scale reactions at various temperatures to find the optimal condition. For activated phenols, the reaction may proceed at room temperature. 3. Solvent Selection: Test different solvents or consider solvent-free conditions, which have been shown to be effective in some Pechmann reactions.[9]
Formation of Isomeric Byproducts 1. Lack of Regiocontrol: The Pechmann condensation on asymmetrically substituted phenols can lead to a mixture of isomers. 2. Fries Rearrangement Conditions: The conditions for the Fries rearrangement can influence the position of the acyl group migration.1. Catalyst and Substrate Choice: The regioselectivity can sometimes be influenced by the choice of catalyst and the electronic properties of the substituents on the phenol. 2. Optimize Rearrangement: Carefully control the temperature and catalyst (e.g., AlCl₃) during the Fries rearrangement to favor the desired isomer.
Incomplete Cyclization to Furan Ring 1. Inefficient Cyclization Reagent: The reagent used to form the furan ring may not be effective. 2. Steric Hindrance: The structure of the intermediate may hinder the cyclization reaction.1. Alternative Reagents: Explore different cyclization strategies and reagents reported for the synthesis of angular furanocoumarins. 2. Reaction Conditions: Adjust the reaction time and temperature to promote complete cyclization.
Difficulty in Product Purification 1. Co-elution of Byproducts: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product Instability: The final product may be sensitive to the purification conditions.1. Optimize Chromatography: Use different solvent systems (e.g., hexane-acetone mixtures) for column chromatography or solid-phase extraction. High-performance liquid chromatography (HPLC) can be used for final purification. 2. Mild Purification Conditions: Employ purification techniques that avoid harsh conditions, such as high temperatures or strong acids/bases.

Quantitative Data Presentation

The following tables summarize the impact of different catalysts and reaction conditions on the yield of coumarin synthesis, based on studies of related compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on 7-Hydroxy-4-methylcoumarin Yield (Pechmann Condensation)

CatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Conc. H₂SO₄185 → RT88[10]
Amberlyst-15-110-[9]
Nano-crystalline sulfated-zirconia--High[8]
ZnCl₂ (Microwave)0.1710587.4[11]

Note: Yields are for the synthesis of 7-hydroxy-4-methylcoumarin, a structurally related coumarin.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxycoumarin Intermediate via Pechmann Condensation

This protocol is a general procedure based on the synthesis of seselin derivatives.[1]

Materials:

  • Substituted resorcinol

  • Substituted ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add a mixture of the substituted resorcinol and substituted ethyl acetoacetate to the cold sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture carefully into a beaker of crushed ice.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the purified 7-hydroxycoumarin derivative.

Protocol 2: Purification of Furanocoumarins by Column Chromatography

This is a general protocol for the purification of furanocoumarins.

Materials:

  • Crude furanocoumarin extract

  • Silica gel (for column chromatography)

  • Hexane

  • Acetone

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude furanocoumarin extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of hexane-acetone mixtures, starting with a low polarity mixture (e.g., 98:2 hexane:acetone) and gradually increasing the polarity.

  • Collect fractions in separate tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired furanocoumarin.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Pechmann_Condensation_Mechanism Pechmann Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol Phenol Transesterification Transesterification Product Phenol->Transesterification + β-Ketoester BetaKetoester β-Ketoester BetaKetoester->Transesterification MichaelAdduct Michael Adduct Transesterification->MichaelAdduct Intramolecular Electrophilic Attack DehydratedIntermediate Dehydrated Intermediate MichaelAdduct->DehydratedIntermediate Dehydration Coumarin Coumarin DehydratedIntermediate->Coumarin Tautomerization Catalyst Acid Catalyst (H+) Catalyst->Transesterification Catalyst->MichaelAdduct Catalyst->DehydratedIntermediate

Caption: Mechanism of the Pechmann condensation for coumarin synthesis.

Synthesis_Workflow This compound Synthesis Workflow Start Starting Materials (Resorcinol Derivative + β-Ketoester) Pechmann Pechmann Condensation Start->Pechmann Acetylation Acetylation Pechmann->Acetylation Fries Fries Rearrangement Acetylation->Fries Cyclization Cyclization to form Furan Ring Fries->Cyclization Reduction Reduction Cyclization->Reduction Dehydration Dehydration Reduction->Dehydration Purification Purification (Column Chromatography) Dehydration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of seselin derivatives.

References

Technical Support Center: Optimizing HPLC Separation of 5-Hydroxyseselin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 5-Hydroxyseselin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common challenges in HPLC method development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound isomers.

Question: Why am I seeing poor peak resolution or complete co-elution of my isomers?

Answer:

Poor resolution is the most common challenge when separating isomers, as they often have very similar physicochemical properties. Several factors could be the cause.

  • Possible Cause 1: Suboptimal Stationary Phase. Standard C18 columns separate primarily by hydrophobicity. If your this compound isomers have similar polarities, a C18 column may not provide sufficient selectivity.

    • Solution: Switch to a column with alternative separation mechanisms. For aromatic isomers like furanocoumarins, Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are highly recommended as they introduce π-π interactions, which can significantly improve selectivity.[1][2] If chiral separation is required, a dedicated chiral stationary phase (CSP) is necessary.

  • Possible Cause 2: Incorrect Mobile Phase Composition. The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase can dramatically alter selectivity.

    • Solution 1: If using acetonitrile, try a method with methanol, and vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can change how isomers interact with the stationary phase.[1]

    • Solution 2: If the this compound structure has ionizable groups, carefully control the mobile phase pH with a buffer. A small change in pH can alter the charge state of an analyte and significantly impact retention and selectivity.[3]

  • Possible Cause 3: Gradient Slope is Too Steep. In a gradient method, a rapid increase in organic solvent may not allow enough time for the column to resolve closely eluting compounds.

    • Solution: After an initial fast "scouting" gradient to determine the approximate elution time, run a shallower gradient around the target solvent composition. For example, if the isomers elute at 45% acetonitrile, try a gradient from 35% to 55% over a longer period (e.g., 20-30 minutes).[1]

  • Possible Cause 4: Inappropriate Column Temperature. Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

    • Solution: Optimize the column temperature. Sometimes, lowering the temperature can enhance the specific interactions needed for separation, while other times, increasing it can improve efficiency and alter selectivity.[4] A systematic study at temperatures like 25°C, 35°C, and 45°C is recommended.[1]

Question: My peaks are tailing or showing significant fronting. What should I do?

Answer:

Poor peak shape can compromise resolution and lead to inaccurate quantification.

  • Possible Cause 1: Secondary Interactions. Basic analytes can interact with acidic silanol groups on the silica surface of the column, causing peak tailing.[5]

    • Solution: Use a high-purity, end-capped column to minimize available silanols. If tailing persists, especially for basic compounds, consider adding a mobile phase modifier like triethylamine (TEA) or using a buffered mobile phase to mask the silanol groups.[5]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing as the stationary phase becomes saturated.[4]

    • Solution: Reduce the injection volume or dilute the sample. As a general guideline, the injection volume should be 1-2% of the total column volume for a sample concentration of 1 µg/µL.[4]

  • Possible Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase and use the smallest possible injection volume.

Question: My retention times are drifting between injections. How can I fix this?

Answer:

Inconsistent retention times make peak identification unreliable.

  • Possible Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase before each injection, especially in gradient methods.

    • Solution: Increase the equilibration time between runs. A period equivalent to 10-20 column volumes is typically recommended.[6]

  • Possible Cause 2: Unstable Column Temperature. Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature throughout the analysis.[4][6]

  • Possible Cause 3: Mobile Phase Changes. The mobile phase can change over time due to the evaporation of the more volatile component or degradation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure solvents are properly degassed to prevent bubble formation in the pump.[6][7]

  • Possible Cause 4: System Leaks or Pump Issues. A leak in the system or worn pump seals can cause pressure fluctuations and unstable flow rates, leading to retention time drift.[8]

    • Solution: Check for leaks at all fittings. Monitor the system pressure; if it's fluctuating, purge the pump to remove air bubbles and inspect the pump seals for wear.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column selection when separating this compound isomers? A1: For positional isomers of aromatic compounds like this compound, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3-5 µm) is an excellent starting point due to their alternative selectivity mechanisms beyond simple hydrophobicity.[1][2][10] If you suspect you are dealing with enantiomers (chiral isomers), you must use a Chiral Stationary Phase (CSP).[11][12]

Q2: Which mobile phase should I start with? A2: A common starting point for furanocoumarins is a reversed-phase method using a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[1] A generic scouting gradient of 5% to 95% B over 15-20 minutes can be used to determine the approximate elution conditions.

Q3: How can I confirm if my isomers are chiral (enantiomers)? A3: Enantiomers have identical properties on achiral columns and will co-elute. To separate them, you must introduce a chiral environment. This can be done by using a chiral stationary phase (the most common method), adding a chiral additive to the mobile phase, or derivatizing the analyte with a chiral agent before injection.[11][12]

Q4: What should I do if I don't see any peaks? A4: First, confirm that your sample was injected correctly and that the detector is set to a wavelength where this compound absorbs (a UV-Vis detector is common for such compounds). Check for system issues like leaks, blockages, or incorrect mobile phase composition that might prevent the sample from eluting.[9] If the sample is not eluting, you may need to use a stronger mobile phase.[9]

Experimental Protocols

Protocol 1: HPLC Method Development for Positional Isomers

This protocol provides a systematic approach for developing a separation method for positional isomers of this compound.

  • Column Selection:

    • Primary Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Secondary Column: Pentafluorophenyl (PFP) if resolution on the Phenyl-Hexyl column is insufficient.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Mobile Phase C (for screening): 0.1% Formic Acid in HPLC-grade Methanol.

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD), monitor 220-400 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-27 min: 10% B (Equilibration)

  • Method Optimization:

    • Based on the scouting run, identify the approximate percentage of Solvent B where the isomers elute.

    • Design a shallower gradient around this point. For example, if elution occurs at 40% B, create a new gradient from 30% B to 50% B over 20 minutes.

    • If co-elution persists, repeat the scouting and optimization steps using Methanol (Mobile Phase C) instead of Acetonitrile.

    • If resolution is still suboptimal, screen different column temperatures (e.g., 25°C, 40°C) with the best mobile phase combination.[1]

Data Presentation

Quantitative data from your optimization experiments should be logged systematically to allow for clear comparison. Use the table below as a template to record your results.

Parameter Changed Value Isomer 1 RT (min) Isomer 2 RT (min) Resolution (Rs) Peak Tailing Factor (Tf) Observations
Column Phenyl-Hexyl
Mobile Phase Acetonitrile
Temperature (°C) 30
Temperature (°C) 40
Mobile Phase Methanol
Temperature (°C) 30
Temperature (°C) 40

A resolution value (Rs) of >1.5 is generally considered baseline separation.

Visualizations

Diagrams of Workflows and Logic

HPLC_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization col_select Select Column (e.g., Phenyl-Hexyl, PFP) mp_prep Prepare Mobile Phase (A: Aq. + Acid, B: Org. + Acid) col_select->mp_prep sample_prep Prepare & Filter Sample mp_prep->sample_prep scout Run Scouting Gradient (e.g., 10-90% B) sample_prep->scout eval Evaluate Resolution (Rs) scout->eval opt_grad Optimize Gradient (Shallow Slope) eval->opt_grad Rs < 1.5 final Final Validated Method eval->final Rs >= 1.5 opt_grad->eval opt_temp Optimize Temperature opt_grad->opt_temp opt_mp Screen Organic Solvent (ACN vs. MeOH) opt_grad->opt_mp opt_temp->eval opt_mp->eval

Caption: Workflow for HPLC method development and optimization.

HPLC_Troubleshooting cluster_resolution Poor Resolution cluster_shape Bad Peak Shape cluster_drift Retention Time Drift start Problem Detected res_check Check Column Selectivity (C18 vs Phenyl/PFP) start->res_check shape_overload Reduce Injection Volume start->shape_overload drift_temp Use Column Oven start->drift_temp res_mp Optimize Mobile Phase (ACN/MeOH, pH) res_check->res_mp res_grad Make Gradient Shallower res_mp->res_grad shape_solvent Match Sample Solvent to MP shape_overload->shape_solvent shape_secondary Use High-Purity Column Add Modifier (TEA) shape_solvent->shape_secondary drift_equil Increase Equilibration Time drift_temp->drift_equil drift_flow Check for Leaks/Bubbles drift_equil->drift_flow

Caption: Troubleshooting logic for common HPLC separation issues.

HPLC_Parameters cluster_inputs Adjustable Parameters cluster_outputs Performance Metrics column Stationary Phase (Column Chemistry) selectivity Selectivity (α) column->selectivity mobile_phase Mobile Phase (Solvent, pH, Additives) mobile_phase->selectivity retention Retention (k) mobile_phase->retention temperature Temperature temperature->selectivity efficiency Efficiency (N) temperature->efficiency temperature->retention flow_rate Flow Rate flow_rate->efficiency resolution Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Relationship between key HPLC parameters and separation resolution.

References

Technical Support Center: 5-Hydroxyseselin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the extraction and purification of 5-Hydroxyseselin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from plant materials?

A1: The main challenges include:

  • Low Yield: this compound is often present in low concentrations in plant materials, making it difficult to obtain large quantities.

  • Co-extraction of Impurities: Crude extracts typically contain a complex mixture of other compounds with similar polarities, such as other coumarins, flavonoids, and lipids, which complicates the purification process.

  • Degradation: The hydroxyl group at the 5-position can make the molecule susceptible to degradation, particularly at high temperatures or in the presence of acids or bases.[1]

  • Solvent Selection: Choosing an appropriate solvent that maximizes the extraction of this compound while minimizing the co-extraction of impurities is crucial.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent significantly impacts the extraction yield. Generally, solvents with moderate polarity are effective for extracting coumarins. Methanol, ethanol, acetone, and ethyl acetate are commonly used. The optimal solvent will depend on the specific plant matrix. It is recommended to perform small-scale pilot extractions with a few candidate solvents to determine the best option for your material.

Q3: What are the common issues encountered during the HPLC purification of this compound?

A3: Common HPLC issues include:

  • Peak Tailing: This can be caused by interactions between the hydroxyl group of this compound and active sites on the silica-based stationary phase.

  • Poor Resolution: Co-eluting impurities can lead to poor separation and difficulty in isolating pure this compound.

  • Irreproducible Retention Times: This can be due to changes in mobile phase composition, column degradation, or temperature fluctuations.

  • Column Overloading: Injecting too much crude extract can lead to broad, distorted peaks and poor separation.

Q4: How can I improve the stability of this compound during extraction and purification?

A4: To minimize degradation:

  • Avoid High Temperatures: Use extraction methods that do not require high heat, such as maceration or ultrasound-assisted extraction at controlled temperatures.

  • Control pH: Maintain a neutral pH during extraction and purification to prevent acid or base-catalyzed degradation.

  • Use Antioxidants: Adding antioxidants to the extraction solvent may help to prevent oxidative degradation.

  • Work Quickly and Protect from Light: Process the extracts promptly and store them in dark, cool conditions to prevent photodegradation.

Troubleshooting Guides

Extraction Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Inefficient extraction method. - Improper plant material preparation (e.g., particle size too large).- Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, acetone). - Optimize extraction time and use moderate temperatures. - Consider using ultrasound-assisted or microwave-assisted extraction for improved efficiency. - Grind the plant material to a fine, uniform powder.
Crude Extract is Highly Pigmented (e.g., dark green) - Co-extraction of chlorophyll and other pigments.- Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. - Use a solvent with lower polarity for the main extraction to reduce chlorophyll solubility. - Employ a solid-phase extraction (SPE) cleanup step before HPLC.
Formation of Precipitate in the Extract - Supersaturation of the extract. - Changes in temperature or solvent composition during storage.- Filter the extract to remove the precipitate before further processing. - Store the extract at a constant, cool temperature. - Ensure the solvent composition remains consistent.
Purification (HPLC) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing - Silanol interactions with the 5-hydroxyl group. - Column overload. - Presence of acidic or basic compounds in the sample.- Use a mobile phase with a pH modifier (e.g., 0.1% formic acid or acetic acid) to suppress silanol activity. - Use an end-capped HPLC column. - Reduce the injection volume or sample concentration. - Pre-treat the sample to remove acidic or basic impurities.
Poor Resolution of Target Peak - Inappropriate mobile phase composition. - Unsuitable stationary phase. - Co-eluting impurities.- Optimize the gradient or isocratic mobile phase conditions. Try different solvent combinations (e.g., acetonitrile/water vs. methanol/water). - Screen different column chemistries (e.g., C18, Phenyl-Hexyl). - Employ a pre-purification step like flash chromatography or SPE to remove interfering compounds.
Ghost Peaks - Contaminants in the mobile phase or from previous injections. - Sample carryover.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Flush the column and injection system thoroughly between runs. - Implement a needle wash step in the injection sequence.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check for leaks in the HPLC system. - Replace the column if it has deteriorated.

Data Presentation

Table 1: Comparison of Extraction Methods for Coumarins (General)

Extraction Method Solvent(s) Typical Yield Range (%) Advantages Disadvantages
MacerationEthanol, Methanol10 - 20Simple, low costTime-consuming, lower efficiency
Soxhlet ExtractionHexane, Ethyl Acetate5 - 15Efficient for non-polar compoundsRequires heat, potential for degradation
Ultrasound-Assisted ExtractionEthanol, Methanol15 - 25Faster, more efficient than macerationRequires specialized equipment
Microwave-Assisted ExtractionEthanol, Acetone15 - 30Very fast, high efficiencyRequires specialized equipment, potential for localized heating

Note: Yields are highly dependent on the plant material and specific conditions.

Table 2: Solubility of Coumarins in Common Organic Solvents

Solvent Relative Polarity General Solubility of Coumarins
Hexane0.009Low
Toluene0.099Moderate
Ethyl Acetate0.228Good
Acetone0.355Good
Ethanol0.654High
Methanol0.762High

This table provides a general guide. The solubility of this compound may vary. It is recommended to perform solubility tests with your purified compound.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Plant Material Preparation:

    • Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction (Maceration):

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of 80% ethanol (or another suitable solvent).

    • Stopper the flask and let it stand at room temperature for 48-72 hours with occasional shaking.

    • Filter the mixture through filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the initial mobile phase solvent (e.g., 10 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 20%), and gradually increase to a higher percentage (e.g., 80%) over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (determine by UV-Vis spectroscopy of a crude sample).

    • Injection Volume: 10-20 µL.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound.

    • Analyze the collected fractions by TLC or analytical HPLC to confirm purity.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

ExtractionWorkflow Start Start: Dried Plant Material Grinding Grinding Start->Grinding Extraction Extraction (e.g., Maceration with Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: Workflow for the extraction of this compound.

PurificationWorkflow CrudeExtract Crude Extract Dissolution Dissolve in Mobile Phase CrudeExtract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Purification (Reverse-Phase C18) Filtration->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis (TLC/Analytical HPLC) FractionCollection->PurityAnalysis Evaporation Solvent Evaporation PurityAnalysis->Evaporation Pool Pure Fractions PureCompound Pure this compound Evaporation->PureCompound

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Problem Low Yield or Purity Issue CheckExtraction Review Extraction Protocol Problem->CheckExtraction CheckPurification Review Purification Protocol Problem->CheckPurification Solvent Optimize Solvent? CheckExtraction->Solvent Method Change Extraction Method? CheckExtraction->Method MobilePhase Optimize Mobile Phase? CheckPurification->MobilePhase Column Change Column? CheckPurification->Column Solution Improved Result Solvent->Solution Method->Solution MobilePhase->Solution Column->Solution

Caption: A logical approach to troubleshooting common issues.

References

stability of 5-Hydroxyseselin in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Hydroxyseselin Stability

Disclaimer: Specific, peer-reviewed stability data for this compound is limited. The following guidance is based on the general chemical properties of furanocoumarins and related phenolic compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: Like many furanocoumarins, this compound is susceptible to degradation from several factors:

  • pH: Solutions that are strongly acidic or alkaline can catalyze hydrolysis of the lactone ring, a core feature of coumarins. Neutral or slightly acidic conditions are generally preferred.

  • Light: Exposure to UV or even strong ambient light can induce photochemical reactions, leading to compound degradation.

  • Temperature: Elevated temperatures can accelerate degradation.[1][2] Studies on other furanocoumarins show that storage at room temperature or higher leads to a more significant reduction in compound concentration compared to refrigerated conditions.[1][2]

  • Oxidation: The phenolic hydroxyl group on this compound makes it susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can contribute to degradation.

Q2: What is the best way to store a stock solution of this compound?

A2: For maximum stability, stock solutions should be:

  • Stored at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Prepared in a suitable solvent, such as DMSO or ethanol, and capped tightly to prevent solvent evaporation and moisture absorption.

Q3: My experimental results are inconsistent. Could this be due to compound instability?

A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of expected biological activity or decreasing peak areas in your analytical runs (e.g., HPLC, LC-MS), you should suspect instability. To confirm this, you can run a quick stability check by comparing a freshly prepared sample to one that has been stored under your typical experimental conditions (e.g., in cell culture media at 37°C for 24 hours).

Q4: How long can I store this compound as a dry powder?

A4: As a solid, this compound is significantly more stable than in solution. When stored in a tightly sealed container, protected from light, and kept in a cool, dry place (e.g., desiccated at 4°C or -20°C), the powder should be stable for an extended period. However, it is always best practice to consult the supplier's certificate of analysis for specific recommendations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Compound degradation in the working solution or assay medium.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media at 37°C. Consider performing a time-course experiment to determine the stability window in your specific assay conditions.
Decreasing peak area for my compound in sequential HPLC/LC-MS runs. Instability in the autosampler. Degradation in the prepared sample vial due to light or temperature.Use a refrigerated autosampler set to a low temperature (e.g., 4-10°C). Prepare samples in amber autosampler vials. Analyze samples as quickly as possible after preparation.
Appearance of new peaks in my chromatogram over time. Formation of degradation products.Perform a forced degradation study (see protocol below) to identify potential degradation products. This can help confirm that the new peaks are related to this compound and not contamination. Use a stability-indicating analytical method.[3][4]
Precipitation of the compound in my aqueous buffer. Poor solubility and/or compound aggregation.Check the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution; keep it as low as possible while maintaining solubility. Use a vortex or sonication to ensure the compound is fully dissolved when making dilutions.

Data Presentation: Stability of Related Furanocoumarins

While specific data for this compound is not available, the table below provides an example of how stability data for related furanocoumarins in grapefruit juice can be presented. This illustrates the impact of storage temperature.

Table 1: Example Stability of Furanocoumarins in Juice After Storage

CompoundStorage Condition% Decrease in ConcentrationReference
6',7'-dihydroxybergamottin (DHB)Room Temperature, extended periodSignificant decrease[1]
Paradisin CRoom Temperature, extended periodSignificant decrease[1]
BergamottinRoom Temperature, extended periodLesser decrease[1]
6',7'-dihydroxybergamottin (DHB)Hot Filled (Pasteurized)Significant decrease[2]

This data is for furanocoumarins in a complex matrix (juice) and should be used as a general indicator of temperature sensitivity.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer using HPLC.[3][5]

Objective: To quantify the percentage of this compound remaining after incubation under specific conditions (e.g., temperature, pH, light).

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Ethanol)

  • Buffer of interest (e.g., PBS, cell culture medium)

  • Calibrated HPLC system with a suitable detector (e.g., UV or PDA)[5]

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator/water bath

  • Amber and clear vials

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into the buffer or solvent of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Time-Zero (T=0) Sample: Immediately after preparation, inject a sample of the test solution into the HPLC system. This will serve as the 100% reference point. Record the peak area.

  • Incubation:

    • Temperature Stability: Aliquot the test solution into multiple vials and incubate at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Aliquot into both amber and clear vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark at the same temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • HPLC Analysis: Inject the samples into the HPLC system. Use a validated, stability-indicating method that separates the parent compound from any potential degradation products.[6][7]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Plot the % remaining versus time for each condition.

Visualizations

Workflow for Compound Stability Assessment

G cluster_conditions Test Conditions prep_stock 1. Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test 2. Dilute Stock into Test Solution (e.g., PBS) prep_stock->prep_test t0_analysis 3. Analyze Time=0 Sample (HPLC/LC-MS) prep_test->t0_analysis incubate 4. Incubate Aliquots under Test Conditions prep_test->incubate data_analysis 6. Calculate % Remaining vs. Time=0 t0_analysis->data_analysis Reference tx_analysis 5. Analyze Samples at Time Points (T=x) incubate->tx_analysis temp Temperature (4°C, 25°C, 37°C) light Light vs. Dark (Clear vs. Amber Vials) ph Different pH Buffers tx_analysis->data_analysis conclusion 7. Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Factors Influencing Compound Stability

G stability This compound Stability chemical_factors Chemical Factors chemical_factors->stability hydrolysis Hydrolysis chemical_factors->hydrolysis oxidation Oxidation chemical_factors->oxidation physical_factors Physical Factors physical_factors->stability photolysis Photolysis (Light) physical_factors->photolysis temperature Temperature physical_factors->temperature freeze_thaw Freeze-Thaw Cycles physical_factors->freeze_thaw matrix_factors Solution/Matrix Factors matrix_factors->stability ph_value pH of Solution matrix_factors->ph_value solvent_type Solvent Type matrix_factors->solvent_type

Caption: Key factors that can influence the stability of this compound.

References

preventing degradation of 5-Hydroxyseselin during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Hydroxyseselin during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Like many natural products, particularly those with phenolic hydroxyl groups, this compound may be susceptible to degradation under common experimental conditions. This degradation can lead to a loss of biological activity and the formation of unknown impurities, which can compromise experimental results and their reproducibility. Therefore, understanding and controlling its stability is critical for reliable research.

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general behavior of related furanocoumarins and phenolic compounds, the primary factors of concern are:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or oxidation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents in solutions or the atmosphere can lead to oxidative degradation of the phenolic hydroxyl group.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Troubleshooting Guides

Issue 1: I am observing a loss of my compound's activity over a short period in my aqueous experimental buffer.

Possible Cause: Degradation in aqueous solution due to pH, temperature, or oxidation.

Troubleshooting Steps:

  • pH Optimization:

    • Determine the pH of your experimental buffer.

    • If possible, conduct pilot experiments to assess the stability of this compound across a range of pH values (e.g., pH 5, 7, and 9) to identify the optimal pH for stability. For many phenolic compounds, a slightly acidic to neutral pH is often preferable.

  • Temperature Control:

    • Ensure your experiments are conducted at the lowest feasible temperature.

    • If experiments must be performed at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible.

    • Consider preparing fresh solutions of this compound immediately before use rather than using stock solutions stored at room temperature for extended periods.

  • Minimizing Oxidation:

    • De-gas your aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before adding this compound.

    • Consider the addition of a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (DTT), to your buffer system. However, be sure to verify that the chosen antioxidant does not interfere with your experimental assay.

Issue 2: My stock solution of this compound in an organic solvent is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC).

Possible Cause: Improper storage of the stock solution, leading to degradation.

Troubleshooting Steps:

  • Solvent Selection:

    • Ensure you are using a high-purity, anhydrous solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for related compounds like Seselin.

    • Avoid solvents that may contain peroxides (e.g., older bottles of ethers or THF).

  • Storage Conditions:

    • Store stock solutions at low temperatures. Based on data for the related compound Seselin, storage at -20°C is recommended for long-term stability. For short-term storage, 2-8°C may be sufficient.

    • Protect stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.

    • Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Inert Atmosphere:

    • For maximum stability, consider overlaying the headspace of your stock solution vial with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with screw caps and PTFE septa

  • Calibrated analytical balance

  • Pipettes

Methodology:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment.

  • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • For long-term storage, flush the headspace of each vial with a gentle stream of nitrogen or argon gas before tightly sealing the cap.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution in DMSO

  • Experimental aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or UPLC-MS system

  • Incubator or water bath set to the experimental temperature

Methodology:

  • Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or UPLC-MS to determine the initial peak area or concentration of this compound.

  • Incubate the remaining solution at the desired experimental temperature, protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or UPLC-MS.

  • Monitor for a decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.

  • Plot the percentage of remaining this compound versus time to determine its stability under the tested conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (based on data for the related compound Seselin)

FormSolventTemperatureDurationLight Protection
SolidN/A-20°CLong-termRecommended
Stock SolutionAnhydrous DMSO-20°CLong-term (≥ 4 years for Seselin)Essential
Stock SolutionAnhydrous DMSO2-8°CShort-termEssential

Table 2: Example Data from a Hypothetical Stability Study of this compound in PBS (pH 7.4) at 37°C

Time (hours)% Remaining this compound
0100
195
288
475
855
2420

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (in DMSO) prep_work Prepare Working Solution (in Aqueous Buffer) prep_stock->prep_work Dilute t0 Time = 0 h (Initial Analysis) prep_work->t0 Start Experiment incubation Incubate at Experimental Temperature t0->incubation analysis Analyze Aliquots at Timepoints (t = x h) incubation->analysis Sample data Plot % Remaining vs. Time analysis->data

Caption: Workflow for assessing the stability of this compound in an aqueous buffer.

Degradation_Factors cluster_factors Contributing Factors center This compound Degradation pH pH Extremes pH->center Temp High Temperature Temp->center Light Light Exposure Light->center Oxidation Oxidizing Agents Oxidation->center

Caption: Key environmental factors contributing to the degradation of this compound.

troubleshooting poor solubility of 5-Hydroxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxyseselin. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning its poor solubility.

Troubleshooting Guide: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound in my desired solvent. What are the recommended solvents and starting points?

Answer:

This compound, a natural coumarin derivative, is expected to have low aqueous solubility. For initial experiments, it is recommended to start with organic solvents. Based on the general solubility of coumarins, the following solvents are suggested:

  • Dimethyl sulfoxide (DMSO): This is a common solvent for creating stock solutions of poorly soluble compounds for in vitro assays. It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.

  • Ethanol: A polar protic solvent that can be a good starting point, especially for applications where DMSO might interfere with the experimental setup.

  • Methanol: Similar to ethanol, it can be an effective solvent.

  • Acetone: A polar aprotic solvent that can also be tested.

When preparing your solutions, it is crucial to start with a small amount of the compound and gradually add the solvent. Sonication and gentle heating (if the compound's stability permits) can aid in dissolution.

Question: My application requires an aqueous buffer. How can I improve the solubility of this compound in aqueous solutions?

Answer:

Improving the aqueous solubility of poorly soluble compounds like this compound often requires a systematic approach. Here are several techniques you can employ, starting from the simplest:

  • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous buffer. DMSO and ethanol are common choices. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can affect cellular assays.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Although this compound does not have strongly acidic or basic groups, the phenolic hydroxyl group can be deprotonated at higher pH, potentially increasing solubility. A pH titration can help determine the optimal pH for solubility.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Solid Dispersions: For formulation development, creating a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) can improve its dissolution rate and solubility. This is a more advanced technique typically used in drug formulation.

The choice of method will depend on the specific requirements of your experiment, including the final desired concentration and the tolerance of your experimental system to the solubilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is a natural product and is expected to be a crystalline solid at room temperature. Like many natural products, it should be stored in a cool, dark, and dry place to prevent degradation. Solutions should be prepared fresh, and for storage, they should be kept at -20°C or -80°C.

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest in a sealed vial. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove the undissolved solid, and the concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Q3: Can I use sonication or heating to dissolve this compound?

A3: Yes, both sonication and gentle heating can be effective in increasing the rate of dissolution. However, it is important to be cautious with heating, as excessive heat can lead to the degradation of the compound. It is recommended to use a water bath at a controlled temperature (e.g., 37-50°C) for short periods. Always check the stability of the compound under these conditions if possible.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: At present, there is limited publicly available information specifically detailing the validated biological targets and signaling pathways directly modulated by this compound. As a coumarin derivative, it may possess anti-inflammatory, antioxidant, or anti-proliferative activities, which would implicate a variety of cellular signaling pathways. Researchers are encouraged to use in-silico prediction tools and perform target identification studies to elucidate its mechanism of action.

Data Presentation

Solvent SystemTemperature (°C)Method of DissolutionMaximum Achieved Concentration (e.g., mg/mL or µM)Observations (e.g., clear solution, precipitation)
Water25Stirring
PBS (pH 7.4)25Stirring
DMSO25Vortexing
Ethanol25Vortexing
5% DMSO in PBS25Sonication
1% Tween® 80 in Water25Stirring

Experimental Protocols

Protocol for Solubility Determination using the Shake-Flask Method

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 2 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy with a standard curve).

Mandatory Visualization

Since a specific signaling pathway for this compound is not well-documented, the following diagram illustrates a logical workflow for troubleshooting its poor solubility.

minimizing interference in 5-Hydroxyseselin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in bioassays involving 5-Hydroxyseselin.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in bioassays with natural products like this compound?

A1: Bioassays involving natural products can be prone to several types of interference. These can be broadly categorized as:

  • Optical Interference: The compound itself may absorb light (color interference) or fluoresce (autofluorescence) at the excitation or emission wavelengths of the assay, leading to false positive or negative results.

  • Chemical Interference: The compound may react directly with assay reagents, inhibit or activate the reporter enzyme non-specifically, or chelate essential metal ions.

  • Physical Interference: Poor solubility of the compound in the assay buffer can lead to precipitation, which can scatter light and interfere with optical readings. Aggregation of the compound at high concentrations can also lead to non-specific inhibition.

  • Biological Interference: The compound may have off-target effects in cell-based assays, leading to cytotoxicity or other unintended biological responses that can confound the interpretation of the results.

Q2: My fluorescence-based assay shows a high background signal when I add this compound. What could be the cause and how can I fix it?

A2: A high background signal in the presence of this compound is likely due to autofluorescence , where the compound itself emits light at the detection wavelength of your assay.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any other reagents to confirm its intrinsic fluorescence.

  • Perform a Spectral Scan: If possible, perform a full excitation and emission scan of this compound to determine its fluorescence profile. This will help you identify wavelengths where its fluorescence is minimal.

  • Red-Shift Your Assay: If your assay and instrument capabilities permit, switch to a fluorophore with excitation and emission wavelengths further into the red region of the spectrum (longer wavelengths). Many natural products tend to be more fluorescent in the blue-green spectral region.

  • Decrease Compound Concentration: If feasible for your experiment, lowering the concentration of this compound may reduce the background signal to an acceptable level.

Q3: I'm observing lower than expected fluorescence in my assay after adding this compound. What is happening?

A3: A decrease in fluorescence signal could be due to fluorescence quenching . This occurs when the test compound absorbs the excitation light or the emitted light from the fluorophore.

Troubleshooting Steps:

  • Run a Quenching Control: Prepare a sample with your fluorophore and a range of concentrations of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

  • Measure Absorbance Spectrum: Determine the UV-Visible absorbance spectrum of this compound. If it has significant absorbance at the excitation or emission wavelengths of your fluorophore, quenching is likely.

  • Change the Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.

  • Adjust Assay Protocol: In some cases, increasing the concentration of the fluorophore or the enzyme in the assay can help to overcome the quenching effect, provided it doesn't negatively impact the assay performance.

Q4: I am seeing inconsistent results and precipitates in my assay wells. What should I do?

A4: Inconsistent results and precipitation are often due to poor solubility of the test compound in the assay buffer.

Troubleshooting Steps:

  • Visually Inspect Assay Plates: Look for turbidity or visible precipitates in the wells.

  • Determine Solubility: Test the solubility of this compound in your assay buffer at the desired concentration.

  • Use a Co-solvent: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO or ethanol. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect the assay. Be aware that high concentrations of organic solvents can be detrimental to enzyme activity and cell health.

  • Modify the Assay Buffer: In some cases, adjusting the pH or adding a non-ionic detergent (e.g., Triton X-100 or Tween-20) at a low concentration (typically 0.01-0.1%) can help to improve the solubility of hydrophobic compounds and prevent aggregation.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitates. Perform a solubility test of this compound in the assay buffer. If necessary, add a low percentage of a compatible co-solvent (e.g., DMSO) and ensure a vehicle control is included.
Incomplete Mixing Ensure thorough mixing of all reagents, especially after the addition of this compound. Use appropriate mixing techniques for your plate format.
Pipetting Errors Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions.
Problem 2: Suspected Non-Specific Inhibition
Possible Cause Recommended Solution
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Test a range of detergent concentrations to find the optimal one that does not inhibit your target.
Reactivity with Assay Components Run control experiments where this compound is pre-incubated with individual assay components to identify any direct reactions.
Pan-Assay Interference Compound (PAINS) Behavior Be aware that some chemical scaffolds are known to be frequent hitters in various assays. If possible, test this compound in an orthogonal assay that uses a different detection method or technology to confirm its activity.

Experimental Protocols

Protocol 1: General Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and replace it with fresh media containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated cells. Determine the IC50 value.

Protocol 2: General Neuroprotection Assay - H2O2-Induced Oxidative Stress in SH-SY5Y Cells

This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H2O2)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to attach and grow for 24-48 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours. Include a vehicle control.

  • Oxidative Stress Induction: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) for a specified duration (e.g., 4-6 hours). Include a control group of cells not exposed to H2O2.

  • Cell Viability Assessment: After the H2O2 treatment, remove the medium and add fresh medium containing MTT reagent (0.5 mg/mL). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the EC50 value for the neuroprotective effect of this compound.

Data Presentation

Table 1: Anti-Inflammatory Activity of this compound

AssayEndpointThis compound IC50 (µM)Positive Control IC50 (µM)
NO Production (LPS-stimulated RAW 264.7)Nitrite LevelsEnter your datae.g., L-NAME
PGE2 Production (LPS-stimulated RAW 264.7)PGE2 LevelsEnter your datae.g., Indomethacin
TNF-α Secretion (LPS-stimulated THP-1)TNF-α LevelsEnter your datae.g., Dexamethasone

Table 2: Neuroprotective Activity of this compound

AssayStressorEndpointThis compound EC50 (µM)Positive Control EC50 (µM)
SH-SY5Y Cell ViabilityH2O2MTT ReductionEnter your datae.g., N-acetylcysteine
Primary Cortical Neuron ViabilityGlutamateLDH ReleaseEnter your datae.g., MK-801

Mandatory Visualizations

Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is limited, many phytochemicals with anti-inflammatory and neuroprotective properties are known to interact with the NF-κB and MAPK signaling cascades. The following diagrams illustrate these general pathways.

NF_kB_Signaling_Pathway General NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription NFkB_IkB->NFkB Degradation of IκBα

Caption: General overview of the canonical NF-κB signaling pathway.

MAPK_Signaling_Pathway General MAPK Signaling Pathway Stress Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Leads to

Caption: A simplified representation of a MAPK signaling cascade.

Experimental Workflow

experimental_workflow Bioassay Interference Troubleshooting Workflow start Start: Unexpected Bioassay Result check_solubility Check Compound Solubility start->check_solubility precipitation Precipitation Observed? check_solubility->precipitation Visually Inspect troubleshoot_solubility Troubleshoot Solubility: - Use co-solvent - Add detergent precipitation->troubleshoot_solubility Yes check_optical Check for Optical Interference precipitation->check_optical No troubleshoot_solubility->check_optical autofluorescence Autofluorescence? check_optical->autofluorescence Run Controls troubleshoot_autofluorescence Troubleshoot Autofluorescence: - Red-shift assay - Subtract background autofluorescence->troubleshoot_autofluorescence Yes quenching Quenching? autofluorescence->quenching No orthogonal_assay Perform Orthogonal Assay troubleshoot_autofluorescence->orthogonal_assay troubleshoot_quenching Troubleshoot Quenching: - Change fluorophore - Adjust reagent concentrations quenching->troubleshoot_quenching Yes quenching->orthogonal_assay No troubleshoot_quenching->orthogonal_assay end End: Validated Result orthogonal_assay->end

Technical Support Center: Refining Reaction Conditions for 5-Hydroxyseselin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 5-hydroxyseselin. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this furanocoumarin. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for the phenolic hydroxyl group of this compound?

A1: The most common derivatization strategies for the phenolic hydroxyl group of this compound are O-acylation and O-alkylation (etherification). O-acylation introduces an ester functional group, which can be useful for modifying the compound's lipophilicity and creating prodrugs. O-alkylation results in the formation of an ether linkage, which can enhance metabolic stability and alter the compound's pharmacological profile.

Q2: Why is the derivatization of the 5-hydroxyl group in this compound challenging?

A2: The 5-hydroxyl group of this compound can be sterically hindered, which may reduce its reactivity.[1] This hindrance can lead to sluggish or incomplete reactions. Furthermore, under certain conditions, side reactions such as C-acylation on the aromatic ring can occur, leading to a mixture of products and complicating purification.

Q3: What are the key parameters to consider when optimizing an O-acylation reaction for this compound?

A3: Key parameters for optimizing O-acylation include the choice of acylating agent (acyl chloride vs. anhydride), the base catalyst (e.g., triethylamine, pyridine, or DMAP), the solvent, reaction temperature, and reaction time. The purity of starting materials is also crucial to avoid side reactions.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of this compound and the formation of the product. The product, being more nonpolar, should have a higher Rf value than the starting material.

Q5: What are the best practices for purifying this compound derivatives?

A5: Purification of this compound derivatives is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

Issue 1: Low or No Product Yield in O-Acylation

Q: I am attempting to acylate this compound, but I am observing a very low yield of my desired O-acylated product. What could be the cause and how can I improve the yield?

A: Low yields in the O-acylation of this compound can stem from several factors. Here are some troubleshooting steps:

  • Inadequate Activation of the Hydroxyl Group: The phenolic hydroxyl group may not be sufficiently nucleophilic. Ensure you are using an appropriate base (e.g., triethylamine, pyridine) in stoichiometric or slight excess to deprotonate the phenol.

  • Insufficiently Reactive Acylating Agent: If using an acid anhydride, the reaction may be slow. Consider switching to a more reactive acyl chloride.

  • Steric Hindrance: The 5-hydroxyl group is somewhat sterically hindered.[1] Increasing the reaction temperature and/or extending the reaction time may be necessary to overcome this. However, be mindful of potential side reactions at higher temperatures.

  • Moisture in the Reaction: Acylating agents are sensitive to water, which can lead to their hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Catalyst Inefficiency: For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.

Issue 2: Formation of Multiple Products (Side Reactions)

Q: My reaction is producing multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity for the desired 5-O-derivative?

A: The formation of multiple products is a common issue, often due to competing reactions. Here’s how to address this:

  • C-Acylation (Fries Rearrangement): Under certain conditions, particularly with Lewis acid catalysts or high temperatures, the initially formed O-acylated product can rearrange to a C-acylated isomer. To minimize this, use a non-Lewis acidic base and maintain a moderate reaction temperature.

  • Reaction with Other Functional Groups: While the 5-hydroxyl is the most reactive site for acylation, ensure that your acylating agent is not reacting with other parts of the molecule under the chosen conditions.

  • Control of Stoichiometry: Use a controlled amount of the acylating agent (typically 1.1-1.5 equivalents) to reduce the likelihood of multiple acylations if other reactive sites are present.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my desired product from the starting material and byproducts. What purification strategies can I employ?

A: Purification challenges often arise from products with similar polarities. Consider the following:

  • Optimize Column Chromatography: Experiment with different solvent systems for your silica gel column chromatography. A gradient elution may be necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Aqueous Work-up: A thorough aqueous work-up can help remove unreacted reagents and some polar byproducts. For example, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove unreacted acidic acylating agents.

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Acylation of Phenolic Compounds

EntryPhenolic SubstrateAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Quercetin derivativeAcyl chloridesEt3N---75-94[2]
2PhenolAcetyl chlorideAq. NaOH / PTCDichloromethane0< 0.1Quantitative[3]
3PhenolsOrganic saltsDAST-RT-Quantitative[4]

This table summarizes conditions from related literature and can serve as a starting point for optimizing the acylation of this compound.

Experimental Protocols

General Protocol for O-Acylation of this compound

This protocol is a generalized procedure based on common acylation methods for phenols and coumarins.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF; 10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride (1.2 mmol, 1.2 equiv.) to the reaction mixture. If the reaction is sluggish, a catalytic amount of DMAP (0.1 mmol, 0.1 equiv.) can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for O-Alkylation (Etherification) of this compound

This protocol is a generalized procedure based on Williamson ether synthesis.

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or acetone (10 mL).

  • Base Addition: Add a suitable base such as potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv.) or sodium hydride (NaH, 1.2 mmol, 1.2 equiv., use with caution) to the solution.

  • Reaction Mixture Stirring: Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., alkyl iodide or bromide; 1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: this compound reactants Dissolve in Anhydrous Solvent start->reactants base Add Base (e.g., Et3N or K2CO3) reactants->base reagent Add Derivatizing Agent (Acyl/Alkyl Halide) base->reagent reaction Stir at RT or Heat reagent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_workflow start Low Product Yield? check_reagents Check Purity of Reagents & Solvents start->check_reagents Yes side_products Side Products Observed? start->side_products No increase_temp Increase Reaction Temperature/Time check_reagents->increase_temp change_reagent Use More Reactive Acylating/Alkylating Agent increase_temp->change_reagent add_catalyst Add Catalyst (e.g., DMAP for acylation) change_reagent->add_catalyst lower_temp Lower Reaction Temperature side_products->lower_temp Yes optimize_purification Optimize Purification Method side_products->optimize_purification No check_stoichiometry Verify Stoichiometry of Reagents lower_temp->check_stoichiometry

Caption: Troubleshooting decision tree for this compound derivatization.

References

Technical Support Center: Overcoming Cellular Resistance to 5-Hydroxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5-Hydroxyseselin in their experimental work. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cell line resistance.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. What are the potential underlying mechanisms?

A1: While specific resistance mechanisms to this compound have not been extensively documented, it belongs to the coumarin family of compounds. Resistance to coumarin derivatives, and other anti-cancer agents, often involves one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Alterations in Drug Target: While the precise molecular target of this compound may not be fully elucidated, mutations or modifications in the target protein can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of this compound. Key pathways implicated in chemoresistance include:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common mechanism of resistance to various cancer therapies.[4][5][6][7][8]

    • NF-κB Signaling: The transcription factor NF-κB controls the expression of numerous genes involved in cell survival and anti-apoptotic processes. Its activation has been linked to resistance to a wide range of chemotherapeutic agents.[9][10][11]

    • MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival, and its reactivation can lead to resistance against targeted therapies.

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may have enhanced DNA repair mechanisms that efficiently correct the lesions before they can trigger cell death.[1]

  • Inhibition of Apoptosis: Resistant cells may have defects in the apoptotic machinery, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, preventing drug-induced cell death.[12][13][14]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: Resistance can be confirmed by performing a cytotoxicity assay, such as the MTT assay, to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What strategies can I employ to overcome resistance to this compound?

A3: A primary strategy to overcome drug resistance is the use of combination therapy. This involves co-administering this compound with another agent that targets a distinct cellular pathway, particularly one implicated in the resistance mechanism. Potential combination strategies include:

  • Inhibitors of Pro-Survival Signaling Pathways:

    • PI3K/Akt/mTOR Inhibitors: Combining this compound with an inhibitor of this pathway can re-sensitize resistant cells.[4][5][6][8][15]

    • NF-κB Inhibitors: Targeting the NF-κB pathway can prevent the expression of anti-apoptotic genes, making cells more susceptible to this compound.[9][10][11][16]

    • MEK/ERK Inhibitors: If resistance is associated with MAPK pathway activation, a MEK or ERK inhibitor may restore sensitivity.[17][18]

  • Inhibitors of Drug Efflux Pumps: Compounds that block the activity of ABC transporters can increase the intracellular concentration of this compound in resistant cells.

  • Agents that Induce Apoptosis: Combining this compound with a known pro-apoptotic agent can help bypass resistance mechanisms that block cell death.

Troubleshooting Guides

Problem: Decreased Efficacy of this compound Over Time
Possible Cause Suggested Solution
Development of Acquired Resistance Confirm resistance by comparing the IC50 value of your current cell line with that of an earlier passage or the parental cell line using a cytotoxicity assay (e.g., MTT assay).
Cell Line Contamination or Misidentification Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound and repeat the experiment. Store the stock solution under recommended conditions (aliquoted, protected from light, at -20°C or -80°C).
Problem: High Variability in Experimental Replicates
Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Avoid seeding wells on the outer edges of the plate, which are prone to the "edge effect".[19]
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Uneven Drug Distribution Gently mix the plate after adding this compound and other reagents to ensure even distribution.
Issues with Assay Protocol Review the assay protocol for any inconsistencies. Ensure proper incubation times and conditions. For absorbance-based assays, check for bubbles in the wells before reading.[20]

Experimental Protocols

MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][21][22][23]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Colorimetric Caspase-3 Apoptosis Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the colorimetric signal produced from the cleavage of a specific substrate.[24][25][26][27]

Materials:

  • Cell lysis buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed cells in appropriate culture plates or flasks and treat with this compound at the desired concentration and for the desired time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Harvest and count the cells.

  • Lyse the cells according to the manufacturer's protocol and determine the protein concentration of the lysate.

  • Load equal amounts of protein from each sample into the wells of a 96-well plate.

  • Add the 2X Reaction Buffer containing DTT to each well.

  • Add the Caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity relative to the negative control.

Isobologram Analysis for Drug Synergy

This method is used to determine if the combination of two drugs (e.g., this compound and a signaling pathway inhibitor) results in a synergistic, additive, or antagonistic effect.[28][29][30][31]

Procedure:

  • Determine the IC50 values of this compound (Drug A) and the second compound (Drug B) individually in your cell line using a cytotoxicity assay.

  • Prepare serial dilutions of Drug A and Drug B.

  • In a 96-well plate, set up a checkerboard titration with varying concentrations of Drug A in the rows and Drug B in the columns.

  • After the appropriate incubation period, perform a cytotoxicity assay to determine the percentage of cell viability for each combination.

  • For a specific effect level (e.g., 50% inhibition), plot the concentrations of Drug A and Drug B that produce this effect.

  • Construct an isobologram by plotting the IC50 of Drug A on the x-axis and the IC50 of Drug B on the y-axis. Draw a straight line connecting these two points. This is the line of additivity.

  • Plot the concentrations of the drug combination that produced the 50% inhibition on the same graph.

    • Synergy: Points fall below the line of additivity.

    • Additivity: Points fall on the line of additivity.

    • Antagonism: Points fall above the line of additivity.

Visualizations

Signaling Pathways in Drug Resistance

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Gene_Expression Gene Expression (Survival, Proliferation) NFkB_nuc->Gene_Expression ERK_nuc->Gene_Expression Gene_Expression->Apoptosis_Inhibition Gene_Expression->Proliferation

Caption: Key signaling pathways implicated in drug resistance.

Experimental Workflow for Investigating and Overcoming Resistance

G start Observation: Decreased sensitivity to This compound confirm_resistance Confirm Resistance: Determine IC50 in parental vs. suspected resistant cells (MTT Assay) start->confirm_resistance resistance_confirmed Resistance Confirmed confirm_resistance->resistance_confirmed no_resistance No Resistance: Troubleshoot experimental parameters (cell health, drug stock) confirm_resistance->no_resistance hypothesize_mechanism Hypothesize Mechanism: (e.g., pathway activation, drug efflux) resistance_confirmed->hypothesize_mechanism select_combination Select Combination Therapy: (e.g., PI3K, MEK, NF-κB inhibitors) hypothesize_mechanism->select_combination synergy_analysis Test for Synergy: Isobologram Analysis select_combination->synergy_analysis synergistic_combo Synergistic Combination Identified synergy_analysis->synergistic_combo not_synergistic Not Synergistic: Select new combination synergy_analysis->not_synergistic validate_mechanism Validate Mechanism: (e.g., Western blot for pathway markers, apoptosis assay) synergistic_combo->validate_mechanism not_synergistic->select_combination

Caption: Workflow for addressing this compound resistance.

Logical Relationship for Combination Therapy Selection

G cluster_mechanisms Potential Resistance Mechanisms cluster_solutions Combination Therapy Solutions resistance Resistance to This compound pi3k PI3K/Akt Pathway Activation resistance->pi3k nfkb NF-κB Pathway Activation resistance->nfkb mek MEK/ERK Pathway Activation resistance->mek pi3k_i PI3K/Akt Inhibitor pi3k->pi3k_i Target with nfkb_i NF-κB Inhibitor nfkb->nfkb_i Target with mek_i MEK/ERK Inhibitor mek->mek_i Target with

Caption: Selecting combination therapy based on resistance.

References

Technical Support Center: Enhancing the Bioavailability of 5-Hydroxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 5-Hydroxyseselin.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound due to its inherent physicochemical properties. As an angular pyranocoumarin, it is likely to exhibit low aqueous solubility and moderate permeability, which can significantly limit its oral bioavailability. This guide addresses common issues and provides potential solutions.

Issue 1: Poor Aqueous Solubility of this compound

Low solubility in aqueous media can lead to poor dissolution in the gastrointestinal tract, a rate-limiting step for absorption.

Table 1: Strategies to Improve the Solubility of this compound

StrategyPrincipleExpected OutcomePotential Challenges
Nanoformulation Increase surface area-to-volume ratio, leading to faster dissolution.Significant increase in apparent solubility and dissolution rate.Physical instability (aggregation), potential for manufacturing scale-up issues.
Cyclodextrin Complexation Encapsulation of the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin, forming a soluble inclusion complex.Formation of a host-guest complex with improved aqueous solubility.Stoichiometry of the complex needs to be optimized; potential for competitive displacement in vivo.
Solid Dispersion Dispersion of this compound in an inert carrier matrix at the molecular level.Enhanced wettability and reduced particle size, leading to improved dissolution.Potential for recrystallization of the amorphous drug, choice of carrier is critical.
Cocrystallization Formation of a crystalline solid with a coformer, altering the crystal lattice energy.Improved solubility and dissolution rate compared to the pure drug.Selection of a suitable and safe coformer can be challenging.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD) by phase solubility studies.

  • Preparation:

    • Dissolve the chosen cyclodextrin in deionized water with heating and stirring.

    • Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol, acetone).

    • Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

    • Continue stirring for 24-48 hours at a controlled temperature.

  • Isolation:

    • Remove the organic solvent under reduced pressure.

    • Cool the aqueous solution to induce precipitation of the inclusion complex.

    • Collect the precipitate by filtration and wash with cold deionized water.

  • Drying: Dry the resulting powder in a vacuum oven at a controlled temperature.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Issue 2: Low Permeability Across Intestinal Epithelium

Even if solubilized, this compound may exhibit poor permeability across the intestinal cell layer, limiting its entry into systemic circulation.

Table 2: Strategies to Enhance the Permeability of this compound

StrategyPrincipleExpected OutcomePotential Challenges
Lipid-Based Formulations (e.g., SMEDDS) Formulation in a lipidic carrier can enhance lymphatic uptake and bypass first-pass metabolism.Increased absorption and bioavailability.Formulation stability and potential for gastrointestinal side effects.
Co-administration with Permeation Enhancers Use of excipients that reversibly open tight junctions or fluidize the cell membrane.Increased transepithelial transport.Potential for local irritation or toxicity of the permeation enhancer.
Prodrug Approach Chemical modification of the this compound molecule to a more permeable form that is converted back to the active drug in vivo.Enhanced passive diffusion across the intestinal membrane.Efficiency of in vivo conversion to the parent drug can be variable.

Frequently Asked Questions (FAQs)

Q1: What is the likely reason for the low bioavailability of this compound?

A1: Based on its chemical structure as an angular pyranocoumarin, this compound is predicted to have low aqueous solubility and potentially low intestinal permeability. Coumarin derivatives are often metabolized by cytochrome P450 enzymes in the liver, which can also contribute to a significant first-pass effect, further reducing bioavailability.

Q2: How can I quantitatively assess the improvement in solubility of my this compound formulation?

A2: You can perform equilibrium solubility studies.

Experimental Protocol: Equilibrium Solubility Measurement

  • Add an excess amount of your this compound formulation to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the solubility of the formulation to that of the pure, unformulated this compound.

Q3: What in vitro model can I use to predict the intestinal permeability of this compound?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Study:

    • Add a solution of your this compound formulation to the apical (donor) side of the Transwell®.

    • At predetermined time intervals, collect samples from the basolateral (receiver) side.

    • Analyze the concentration of this compound in the receiver samples using a sensitive analytical method like LC-MS/MS.

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Q4: How does the metabolism of coumarins affect the bioavailability of this compound?

A4: Coumarins are typically metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily through hydroxylation and subsequent glucuronidation to form more water-soluble compounds that are easily excreted. This extensive first-pass metabolism can significantly reduce the amount of active this compound that reaches systemic circulation after oral administration.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Evaluation Physicochemical_Characterization Physicochemical Characterization In_Vitro_Solubility In Vitro Solubility Assay Physicochemical_Characterization->In_Vitro_Solubility In_Vitro_Permeability In Vitro Permeability Assay Physicochemical_Characterization->In_Vitro_Permeability Formulation_Strategy Select Formulation Strategy In_Vitro_Solubility->Formulation_Strategy Low Solubility In_Vitro_Permeability->Formulation_Strategy Low Permeability Nanoformulation Nanoformulation In_Vitro_Dissolution In Vitro Dissolution Testing Nanoformulation->In_Vitro_Dissolution Cyclodextrin_Complexation Cyclodextrin Complexation Cyclodextrin_Complexation->In_Vitro_Dissolution Solid_Dispersion Solid Dispersion Solid_Dispersion->In_Vitro_Dissolution Lipid_Based_Formulation Lipid-Based Formulation Ex_Vivo_Permeation Ex Vivo Intestinal Permeation Lipid_Based_Formulation->Ex_Vivo_Permeation In_Vitro_Dissolution->Ex_Vivo_Permeation In_Vivo_Pharmacokinetics In Vivo Pharmacokinetic Study Ex_Vivo_Permeation->In_Vivo_Pharmacokinetics Formulation_Strategy->Nanoformulation Formulation_Strategy->Cyclodextrin_Complexation Formulation_Strategy->Solid_Dispersion Formulation_Strategy->Lipid_Based_Formulation

Caption: Workflow for enhancing the bioavailability of this compound.

Coumarin_Metabolism_Pathway Oral_Administration Oral Administration of This compound Absorption Intestinal Absorption Oral_Administration->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Portal Vein Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Reduced Amount Metabolism Phase I Metabolism (CYP450) Liver->Metabolism Conjugation Phase II Metabolism (Glucuronidation) Metabolism->Conjugation Excretion Excretion (Urine/Bile) Conjugation->Excretion

Caption: General metabolic pathway of coumarins affecting bioavailability.

Validation & Comparative

Unveiling the Molecular Architecture of 5-Hydroxyseselin: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a synthesized compound is a critical step. This guide provides a comparative analysis of the experimental data and protocols used to elucidate the structure of synthesized 5-Hydroxyseselin, a naturally occurring pyranocoumarin with potential therapeutic applications. Due to the limited availability of detailed published data for this compound, this guide will focus on its closely related and well-characterized analogue, 5-Methoxyseselin, to illustrate the structural confirmation process.

The unequivocal determination of a molecule's three-dimensional structure is paramount in drug discovery and development. It underpins the understanding of its biological activity, guides lead optimization, and is a prerequisite for regulatory approval. For complex heterocyclic compounds like this compound, a combination of sophisticated analytical techniques is employed to ensure the correct atomic connectivity and stereochemistry.

Spectroscopic and Crystallographic Data for Structural Elucidation

Analytical Technique Parameter 5-Methoxyseselin (Expected Data) Alternative Seselin Derivative (Hypothetical Data)
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ) in ppmData not publicly availableδ 7.6 (d, J=8.5 Hz, 1H), 6.8 (d, J=8.5 Hz, 1H), 6.2 (d, J=9.6 Hz, 1H), 5.6 (d, J=9.6 Hz, 1H), 3.9 (s, 3H), 1.4 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ) in ppmData not publicly availableδ 161.0, 158.0, 156.0, 144.0, 128.0, 115.0, 113.0, 112.0, 109.0, 98.0, 78.0, 56.0, 28.0
Mass Spectrometry (ESI+) m/z[M+H]⁺ = 259.0965[M+H]⁺ = 245.0808
X-ray Crystallography Crystal System & Space GroupData not publicly availableOrthorhombic, P2₁2₁2₁

Note: The data for 5-Methoxyseselin is based on its known structure and typical chemical shifts for similar compounds. The "Alternative Seselin Derivative" data is hypothetical and for comparative purposes only.

Experimental Protocols for Structural Confirmation

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the standard protocols for the key analytical techniques used in the structural confirmation of seselin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is a common technique for coumarin derivatives, typically in positive ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Single-Crystal X-ray Crystallography

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule.

Workflow for Synthesis and Structural Confirmation

The process of synthesizing and confirming the structure of a target molecule like this compound follows a logical workflow. This can be visualized as a directed graph, where each node represents a key step in the process.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Starting_Materials Starting Materials (e.g., Resorcinol derivative) Reaction_Steps Multi-step Synthesis (e.g., Pechmann, Fries, Cyclization) Starting_Materials->Reaction_Steps Chemical Reactions Crude_Product Crude this compound Reaction_Steps->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Xray X-ray Crystallography Pure_Compound->Xray Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation

Synthesis and structural confirmation workflow.

This guide underscores the rigorous process required to confirm the structure of a synthesized molecule. By comparing the expected data and standardized protocols for a closely related analogue, researchers can effectively plan and execute the structural elucidation of this compound and other novel compounds, ensuring the integrity and reliability of their scientific findings.

Validating the Purity of 5-Hydroxyseselin Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques for validating the purity of 5-Hydroxyseselin, a furanocoumarin with potential therapeutic properties. We will delve into the principles, experimental protocols, and data interpretation of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This compound is a natural product that has garnered interest for its biological activities. As with any compound intended for research or pharmaceutical development, rigorous purity assessment is essential to ensure that observed effects are attributable to the compound of interest and not to impurities. Commercially available this compound typically boasts a purity of 98% or greater, as determined by methods such as HPLC and ¹H-NMR.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine a percent area purity.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound sample

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak symmetry. The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the same solvent used for the standard to achieve a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Typically in the range of 254 nm or 310 nm for furanocoumarins.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Data Presentation: HPLC
ParameterThis compound Sample AAlternative Furanocoumarin (e.g., Seselin)
Retention Time (min) 5.87.2
Peak Area (%) 99.299.5
Known Impurity 1 (%) 0.30.2
Known Impurity 2 (%) 0.1Not Detected
Unknown Impurities (%) 0.40.3
Total Purity (%) 99.299.5

Note: This is a representative table. Actual values will vary depending on the sample and the specific HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions HPLC_System Inject into HPLC System Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Purity Calculation Integration->Quantification Calibration->Quantification

HPLC Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[2][3][4][5] The purity of the analyte is calculated based on the molar ratio of the two signals.

Experimental Protocol: ¹H-qNMR

Objective: To determine the absolute purity of a this compound sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum. Key parameters to optimize for quantification include:

    • Relaxation delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.

    • Pulse angle: A 30° or 45° pulse is often used to reduce the experiment time while maintaining signal proportionality.

    • Number of scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing: Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

  • Integration: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation: qNMR
ParameterThis compound Sample A
Mass of Sample (mg) 10.25
Mass of Internal Standard (mg) 5.12
Integral of Analyte Signal 1.00
Integral of Internal Standard Signal 2.15
Molecular Weight of Analyte ( g/mol ) 244.24
Molecular Weight of IS ( g/mol ) 116.07
Purity of Internal Standard (%) 99.9
Calculated Purity (%) 98.9

Note: This is a representative table. Actual values will depend on the specific experiment.

Purity_Validation_Logic cluster_methods Purity Validation Methods cluster_hplc_steps HPLC Data Analysis cluster_qnmr_steps qNMR Data Analysis HPLC HPLC Analysis Peak_Area Peak Area % HPLC->Peak_Area qNMR qNMR Analysis Integral_Ratio Integral Ratio to Standard qNMR->Integral_Ratio Impurity_Profile Impurity Profile Peak_Area->Impurity_Profile Final_Purity Final Purity Assessment Impurity_Profile->Final_Purity Absolute_Purity Absolute Purity Calculation Integral_Ratio->Absolute_Purity Absolute_Purity->Final_Purity

Purity Validation Logic

Comparison of HPLC and qNMR for Purity Validation

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Quantification Relative quantification based on peak area percentage. Requires a reference standard of the analyte for accurate quantification.Absolute quantification against a certified internal standard. Does not require a reference standard of the analyte itself.
Impurity Detection Excellent for separating and detecting structurally similar impurities.Can detect any proton-containing impurity. May have difficulty with impurities that have overlapping signals with the main compound.
Sample Throughput Can be automated for high-throughput screening.Can be slower due to the need for longer relaxation delays for accurate quantification.
Destructive? Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.
Reference Standard Requires a high-purity reference standard of this compound.Requires a certified internal standard, but not necessarily of this compound.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for validating the purity of this compound samples. HPLC excels at providing a detailed impurity profile and is well-suited for routine quality control. In contrast, qNMR offers the significant advantage of providing an absolute purity value without the need for a specific this compound reference standard, making it a primary method for purity assignment. For a comprehensive and robust assessment of this compound purity, a combination of both techniques is often the most effective approach. HPLC can be utilized for initial screening and separation of impurities, while qNMR can provide a highly accurate and absolute purity value. This integrated analytical strategy ensures the highest confidence in the quality of the synthesized or purchased compound, which is fundamental for advancing research and drug development.

References

A Comparative Guide to the Bioactivity of 5-Hydroxyseselin and Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

Coumarins are a diverse class of naturally occurring benzopyrone compounds renowned for their wide spectrum of pharmacological activities.[1] This guide provides a comparative overview of the bioactivity of 5-Hydroxyseselin against other well-studied coumarins, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.

Disclaimer: Direct comparative studies evaluating this compound alongside other coumarins under identical experimental conditions are limited in publicly available literature. Therefore, the data presented in the following tables are compiled from various studies. Readers should exercise caution when directly comparing absolute values (e.g., IC50, MIC) across different tables, as experimental conditions such as cell lines, microbial strains, and assay protocols may vary.

Anticancer Activity

Coumarins exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][2] The cytotoxic potential of these compounds is commonly evaluated using the MTT assay, which measures a cell's metabolic activity as an indicator of viability.

While specific comparative data for this compound is scarce, the following tables summarize the cytotoxic activities of various coumarins against several human cancer cell lines.

Table 1: Anticancer Activity of Various Coumarins

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
EsculetinHL-60 (Leukemia)-[3]
A549 (Lung)-[3]
MCF-7 (Breast)-[3]
Scopoletin DerivativesMCF-7 (Breast)< 2[3]
MDA-MB-231 (Breast)< 2[3]
HT29 (Colorectal)< 2[3]
5-Fluorouracil-Coumarin Conjugate (CP1)PANC-1 (Pancreatic)2.82[4]
5-Fluorouracil-Coumarin Conjugate (CP2)PANC-1 (Pancreatic)5.38[4]
3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-oneHela, HepG2, H1299, hct-116, McF-718.1-32.6[2]
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarinPC-3 (Prostate)-[2]

Note: Specific IC50 values for Esculetin were not provided in the abstract, but it was noted to have the strongest antiproliferative effect among the tested coumarins.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test coumarin and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[7]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent reagent, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Visualizations:

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 add_coumarin Add coumarin derivatives (various concentrations) incubation1->add_coumarin incubation2 Incubate for 24-72h add_coumarin->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 590nm solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining cell viability using the MTT assay.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway in Cancer cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarins Coumarins Coumarins->PI3K Inhibition Coumarins->Akt Inhibition

Caption: Coumarins can inhibit the PI3K/Akt pathway, reducing cancer cell proliferation.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and coumarins have demonstrated significant anti-inflammatory properties.[8] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of signaling pathways such as NF-κB.[9] The carrageenan-induced paw edema model in rodents is a standard in vivo assay for screening acute anti-inflammatory activity.

The data below shows the anti-inflammatory potential of several coumarins.

Table 2: Anti-inflammatory Activity of Select Coumarins

CoumarinAssay / ModelActivity / MetricReference
Esculetin5-Lipoxygenase InhibitionPotent Inhibitor[8]
DaphnetinLipoxygenase/Cyclooxygenase InhibitionInhibitor[9]
FraxetinLipoxygenase/Cyclooxygenase InhibitionInhibitor[9]
1,2-benzopyroneCarrageenan-induced pleurisyMost efficient in counteracting pleural inflammation[10]
UmbelliferoneCarrageenan-induced pleurisyFailed to reduce pleural exudate volume[10]
EsculetinCarrageenan-induced pleurisyFailed to reduce pleural exudate volume[10]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds by measuring their ability to reduce acute, localized edema induced by carrageenan.[11]

Procedure:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to laboratory conditions.

  • Compound Administration: Administer the test coumarin or a reference drug (e.g., indomethacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.[1][11]

  • Baseline Measurement: Measure the initial volume of the animal's hind paw using a plethysmometer.[1]

  • Inflammation Induction: Inject a 1% carrageenan suspension (typically 0.05-0.1 mL) into the sub-plantar surface of the hind paw.[1][12]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Visualizations:

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow cluster_pretreatment Pre-treatment cluster_induction Induction & Measurement baseline_vol Measure baseline paw volume administer_comp Administer test coumarin or control baseline_vol->administer_comp inject_carr Inject carrageenan into paw administer_comp->inject_carr wait Wait 1-4 hours inject_carr->wait measure_vol Measure paw volume at time intervals wait->measure_vol analyze Analyze Results measure_vol->analyze Calculate % inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

NFkB_Pathway Simplified NF-κB Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive complex) Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Activates Transcription Coumarins Coumarins Coumarins->IKK Inhibition Coumarins->NFkB Inhibition of Translocation

Caption: Coumarins can inhibit the NF-κB pathway to reduce inflammation.

Antimicrobial Activity

Several coumarins have been identified as potent antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria.[13][14] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[15] The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Select Coumarins

Coumarin DerivativeMicroorganismMIC (µg/mL)Reference
AegelinolStaphylococcus aureus16[13]
Salmonella typhi16[13]
AgasyllinStaphylococcus aureus32[13]
Salmonella typhi32[13]
6′,7′-dihydroxybergamottinStaphylococcus aureus1.20 - 2.10 (mg/mL)[16]
PeucedaninStaphylococcus aureus1.40 - 4.80 (mg/mL)[16]
5,7-dihydroxy-4-phenyl coumarinGram-positive bacteria10 - 2500[15]
Gram-negative bacteria160 - 10000[15]

Note: MIC values for 6′,7′-dihydroxybergamottin and Peucedanin were reported in mg/mL.[16]

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of a substance required to inhibit the growth of a specific microorganism.[17]

Procedure:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.[17]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test coumarin in a 96-well microtiter plate containing broth medium.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

  • Determine MIC: The MIC is the lowest concentration of the coumarin at which there is no visible growth (turbidity) in the well.[19]

Visualization:

MIC_Test_Workflow Broth Microdilution MIC Test Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_results Results serial_dilution Perform 2-fold serial dilutions of coumarin in 96-well plate inoculate_wells Inoculate wells with bacteria serial_dilution->inoculate_wells add_media Add broth to all wells add_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate_wells incubate Incubate plate at 37°C for 24h inoculate_wells->incubate read_plate Visually inspect for turbidity incubate->read_plate determine_mic Identify lowest concentration with no growth read_plate->determine_mic final_mic final_mic determine_mic->final_mic MIC Value Determined

Caption: Workflow for the broth microdilution method to determine MIC.

References

A Comparative Analysis of Seselin and 5-Hydroxyseselin: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, coumarins represent a pivotal class of compounds, demonstrating a wide array of pharmacological properties. Among these, seselin and its hydroxylated analog, 5-hydroxyseselin, have garnered attention for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of seselin and this compound, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

While extensive research has illuminated the diverse biological effects of seselin, a notable scarcity of published experimental data exists for this compound. Consequently, a direct, data-driven comparison of their activities remains challenging. This guide will present the available quantitative data for seselin and discuss the potential implications of hydroxylation on the biological profile of this pyranocoumarin scaffold.

Cytotoxic Activity

Seselin has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) values from these studies are summarized below.

Cell LineEC50 (µg/mL)Reference
P388 (murine leukemia)8.66[1]
HT-29 (human colon adenocarcinoma)9.94[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of seselin is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., seselin). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plates B Treat with Seselin or this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and EC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Seselin has been shown to possess significant anti-inflammatory properties in various in vivo and in vitro models.

AssayModelDosage/ConcentrationEffectReference
Acetic Acid-Induced WrithingMice0.5, 4.5, and 40.5 mg/kgReduction in writhing[1]
Formalin Test (Second Phase)Mice30 minutes prior to formalinReduction in paw licking[1]
Sepsis Model (Cecal Ligation and Puncture)Mice3, 10, and 30 mg/kgDecrease in serum IL-1β, IL-6, and TNF-α[1]
TPA-Induced Ear EdemaMice0.25 mg/earED45[1]

Experimental Protocol: TPA-Induced Mouse Ear Edema

This in vivo assay is a common model for acute inflammation.

  • Animal Model: Male Swiss mice are typically used.

  • Compound Application: A solution of the test compound (e.g., seselin) in a vehicle like acetone is topically applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

  • Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to the same ear to induce inflammation.

  • Edema Measurement: After a specific duration (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is removed using a biopsy punch. The weight of the ear punch is measured.

  • Data Analysis: The difference in weight between the TPA-treated ear and the vehicle-treated ear is calculated to determine the degree of edema. The percentage of inhibition of edema by the test compound is calculated relative to the control group. The ED50 value (the dose that causes 50% inhibition of edema) can then be determined.

Signaling Pathway: Seselin's Anti-inflammatory Mechanism

Research has indicated that seselin exerts its anti-inflammatory effects by targeting the Janus kinase 2 (Jak2) signaling pathway. By inhibiting Jak2, seselin suppresses the pro-inflammatory phenotype of macrophages.

G cluster_pathway Seselin's Anti-inflammatory Signaling Pathway LPS LPS/IFN-γ Receptor Receptor LPS->Receptor Jak2 Jak2 Receptor->Jak2 STAT1 STAT1 Jak2->STAT1 Nucleus Nucleus STAT1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Seselin Seselin Seselin->Jak2 Inhibits

Caption: Seselin inhibits the Jak2/STAT1 signaling pathway.

Antinociceptive Activity

Seselin has also demonstrated pain-relieving effects in animal models.

AssayModelDosageEffectReference
Acetic Acid-Induced WrithingMice0.5, 4.5, and 40.5 mg/kgDose-dependent reduction in writhing[1]
Formalin Test (First and Second Phase)MiceAdministered 30 minutes prior to formalinReduction in paw licking time[1]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a widely used visceral pain model.

  • Animal Model: Male mice are commonly used.

  • Compound Administration: The test compound (e.g., seselin) is administered to the animals, typically via intraperitoneal injection, at various doses. A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group.

The Role of Hydroxylation: A Look at this compound

The introduction of a hydroxyl group can significantly alter the physicochemical properties and biological activities of a molecule. Hydroxylation can affect a compound's solubility, polarity, and its ability to interact with biological targets through hydrogen bonding.

In the case of coumarins, hydroxylation has been shown to modulate various activities, including antioxidant, anti-inflammatory, and cytotoxic effects. For example, the position and number of hydroxyl groups on the coumarin scaffold can influence its radical scavenging capacity and its ability to inhibit inflammatory enzymes.

Without specific experimental data for this compound, it is speculative to definitively state how the 5-hydroxy group would impact its biological profile compared to seselin. However, based on general structure-activity relationships of flavonoids and other polyphenols, the addition of a hydroxyl group could potentially:

  • Enhance antioxidant activity: The hydroxyl group can act as a hydrogen donor, which is a key mechanism for scavenging free radicals.

  • Modulate anti-inflammatory effects: The hydroxyl group could alter the binding affinity of the molecule to inflammatory targets like cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

  • Influence cytotoxicity: The change in polarity and potential for new hydrogen bond interactions could affect the compound's ability to cross cell membranes and interact with intracellular targets, thereby altering its cytotoxic profile.

Future Directions

The significant biological activities demonstrated by seselin underscore the therapeutic potential of the pyranocoumarin scaffold. To fully understand the structure-activity relationships and to explore the potential of its derivatives, further research on this compound is imperative. Future studies should focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of this compound using a battery of standardized assays.

  • Direct comparative studies: Performing head-to-head comparisons of this compound and seselin in various biological assays to elucidate the specific effects of 5-hydroxylation.

  • Mechanistic studies: Investigating the molecular mechanisms of action of this compound to identify its cellular targets and signaling pathways.

Such research will not only fill the current knowledge gap but also pave the way for the rational design and development of novel coumarin-based therapeutic agents.

References

Comparative Cytotoxicity of Seselin Derivatives: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic effects of seselin derivatives on various cancer cell lines, supported by experimental data and methodological insights.

Introduction

Seselin, a pyranocoumarin naturally found in various plants, has garnered significant interest in cancer research due to its potential antitumor activities. The structural modification of the seselin scaffold has led to the synthesis of numerous derivatives with the aim of enhancing their cytotoxic potency and selectivity against cancer cells. This guide provides a comparative analysis of the cytotoxicity of various seselin derivatives, presenting key experimental data, detailed protocols, and a conceptual framework for their potential mechanism of action. Due to a lack of specific comparative studies on the cytotoxicity of 5-Hydroxyseselin and its derivatives in the available scientific literature, this guide will focus on the broader class of seselin derivatives as a closely related and relevant alternative.

Comparative Cytotoxicity Data

The cytotoxic effects of various O-aminoalkyl substituted seselin derivatives have been evaluated against several human cancer cell lines and a normal human keratinocyte cell line (HaCaT). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)
Alloxanthoxyletin derivative 2a HTB-140Melanoma2.48
Alloxanthoxyletin derivative 2b HTB-140Melanoma2.80
Alloxanthoxyletin derivative 2d HTB-140Melanoma2.98
Seselin Derivative (meso-11) A549Lung Carcinoma17.11 ± 2.11
LL-47Normal Lung9.49 ± 1.19
Seselin Derivative (meso-20) MCF-7Breast Adenocarcinoma18.20 ± 1.98
MCF-10Normal Breast41.22 ± 2.17

Data sourced from studies on O-aminoalkyl derivatives of alloxanthoxyletin and seselin. Note that alloxanthoxyletin is a related pyranocoumarin.

Experimental Protocols

The evaluation of the cytotoxic activity of seselin derivatives typically involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.

Cell Culture and Treatment

Human cancer cell lines (e.g., A549 lung carcinoma, HTB-140 melanoma, MCF-7 breast adenocarcinoma) and normal cell lines (e.g., HaCaT keratinocytes, LL-47 lung, MCF-10 breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the seselin derivatives for a specified duration, typically 24 to 72 hours.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability. The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

  • Reagent Preparation : Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

  • Cell Treatment : After the incubation period with the seselin derivatives, the culture medium is removed.

  • MTT Incubation : A fresh medium containing MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentrations.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine the mode of cell death induced by the seselin derivatives, an apoptosis assay using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is commonly performed.

  • Cell Treatment : Cells are treated with the compounds for a specified time.

  • Cell Harvesting : Both adherent and floating cells are collected and washed with PBS.

  • Staining : The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The results allow for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer & Normal Cell Lines culture Culture in Appropriate Media start->culture seed Seed in 96-well Plates culture->seed treat Treat with Seselin Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V/PI Staining incubate->annexin absorbance Measure Absorbance mtt->absorbance flow Flow Cytometry Analysis annexin->flow ic50 Calculate IC50 Values absorbance->ic50 apoptosis_analysis Quantify Apoptotic Cells flow->apoptosis_analysis Apoptosis_Pathway cluster_induction Induction cluster_pathways Apoptotic Pathways cluster_execution Execution seselin Seselin Derivative extrinsic Extrinsic Pathway (Death Receptors) seselin->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) seselin->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax Bax/Bak Activation intrinsic->bax caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Cross-Validation of Analytical Methods for 5-Hydroxyseselin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 5-Hydroxyseselin, a furanocoumarin of interest in phytochemical and pharmacological research. Due to the limited availability of direct cross-validation studies for this compound, this document focuses on validated analytical techniques for structurally related furanocoumarins, offering a robust framework for method selection and development. The comparison encompasses High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), detailing their performance characteristics and experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound and its analogs is contingent on the specific requirements of the research, including the sample matrix, required sensitivity, and throughput. Below is a summary of validation parameters for representative HPLC-DAD and LC-MS/MS methods developed for furanocoumarins, which can be extrapolated for this compound method development.

Table 1: Comparison of HPLC-DAD Method Validation Parameters for Furanocoumarin Analysis
ParameterMethod 1: Furanocoumarins in Plant ExtractsMethod 2: Coumarins in Pharmaceutical Products[1]Method 3: Coumarins in Wine[2]
Instrumentation HPLC with Diode-Array DetectorRP-HPLC with UV detectionHPLC with UV-VIS and Fluorescence Detection
Column C18Symmetry C18Kinetex C18 (core-shell)
Mobile Phase Gradient of acetonitrile and 0.5% acetic acid[3]Methanol:Water (70:30 v/v)[1]Gradient of methanol and 1% acetic acid[2]
**Linearity (R²) **> 0.995[4]0.999[1]0.9982 - 0.9995[2]
Limit of Detection (LOD) 0.05 - 2.5 mg/kg (sample dependent)[3]30 ng/mL[1]0.2 - 200 ng/mL (detector dependent)[2]
Limit of Quantification (LOQ) 0.05 - 8 mg/kg (sample dependent)[3]100 ng/mL[1]0.5 - 500 ng/mL (detector dependent)[2]
Precision (%RSD) Intra- and Inter-day < 15%< 2%< 4.0% (intra-assay)[2]
Accuracy/Recovery (%) 80-110%Not specified> 90% (for most analytes)[5]
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Furanocoumarin Analysis
ParameterMethod 1: Furanocoumarins in Biological Samples[6]Method 2: Furanocoumarins in Essential Oils
Instrumentation UPLC-MS/MS[6]Triple Quadrupole LC-MS/MS
Column Not specifiedACQUITY UPLC CSH Fluoro-Phenyl
Mobile Phase Not specifiedNot specified
**Linearity (R²) **Not specified> 0.99[7]
Limit of Detection (LOD) Low parts per billion range6 x 10⁻⁸ to 1.5 x 10⁻⁶ mg/g
Limit of Quantification (LOQ) Not specified0.5 ng/mL (for 15 furanocoumarins)
Precision (%RSD) Inter-day < 10%Intra-day: 1.43-3.59%; Inter-day: 2.16-6.90%
Accuracy/Recovery (%) Recovery: 105.7 ± 6.3% to 125.7 ± 25.4%[6]Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the fundamental steps for the HPLC-DAD and LC-MS/MS analysis of furanocoumarins.

HPLC-DAD Method for Furanocoumarin Analysis in Plant Extracts

This protocol is a generalized procedure based on common practices for the analysis of furanocoumarins in plant matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Extraction: Homogenize 1 gram of the plant sample with 10 mL of methanol.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the furanocoumarins with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode-array detection at a wavelength range of 200-400 nm, with specific monitoring at the maximum absorbance of the target furanocoumarins (typically around 310 nm).

LC-MS/MS Method for Furanocoumarin Analysis in Biological Fluids

This protocol provides a general workflow for the sensitive quantification of furanocoumarins in plasma or urine.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of acetonitrile for protein precipitation.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortexing and Centrifugation: Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column for fast separations (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target furanocoumarin and the internal standard.

Visualizing Methodologies and Pathways

To facilitate a clearer understanding of the processes and biological context, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-DAD Method cluster_lcms LC-MS/MS Method hplc_sample Plant Extract hplc_spe Solid-Phase Extraction hplc_sample->hplc_spe hplc_analysis HPLC-DAD Analysis hplc_spe->hplc_analysis hplc_data Quantitative Data hplc_analysis->hplc_data lcms_sample Biological Fluid lcms_lle Liquid-Liquid Extraction lcms_sample->lcms_lle lcms_analysis LC-MS/MS Analysis lcms_lle->lcms_analysis lcms_data Quantitative Data lcms_analysis->lcms_data

Caption: Comparative workflow of HPLC-DAD and LC-MS/MS analytical methods.

Furanocoumarins, including potentially this compound, are known to interact with various cellular signaling pathways. Understanding these interactions is crucial for drug development and safety assessment.

signaling_pathway furanocoumarin Furanocoumarins (e.g., this compound) cyp Cytochrome P450 Enzymes furanocoumarin->cyp Inhibition nfkb NF-κB Pathway furanocoumarin->nfkb Modulation mapk MAPK Pathway furanocoumarin->mapk Modulation pi3k PI3K/Akt Pathway furanocoumarin->pi3k Modulation inflammation Inflammation nfkb->inflammation Regulation apoptosis Apoptosis mapk->apoptosis Regulation pi3k->apoptosis Regulation

Caption: Key signaling pathways modulated by furanocoumarins.[8]

References

evaluating the therapeutic potential of 5-Hydroxyseselin against known drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of the natural pyranocoumarin, 5-Hydroxyseselin, and its parent compound, seselin, against established drugs in the fields of oncology, inflammation, and virology. While direct experimental data on this compound is limited, this analysis leverages extensive research on seselin to project its potential therapeutic applications and benchmarks its performance against current standards of care.

Executive Summary

Seselin, a pyranocoumarin precursor to this compound, has demonstrated significant anti-inflammatory, cytotoxic, and antiviral properties in preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in inflammation. In oncology, seselin exhibits cytotoxic effects against various cancer cell lines. While direct comparisons are challenging due to variations in experimental conditions, the available data suggests that seselin and its derivatives warrant further investigation as potential therapeutic agents. This guide synthesizes the current evidence, presenting it in a comparative format to aid researchers in evaluating its potential and identifying areas for future research.

Anti-Inflammatory Potential: Seselin vs. Dexamethasone and Ruxolitinib

Seselin has been shown to ameliorate inflammation by targeting the JAK2/STAT1 signaling pathway, which is crucial for the pro-inflammatory response of macrophages.[1] This mechanism is distinct from the broad immunosuppressive effects of corticosteroids like dexamethasone and more targeted like the JAK inhibitor, ruxolitinib.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTarget/Mechanism of ActionModel SystemKey FindingsReference
Seselin Targets JAK2 to block interaction with IFNγ receptors and downstream STAT1.Sepsis models (in vivo), Macrophages (in vitro)Ameliorated sepsis, down-regulated pro-inflammatory factors (IL-1β, IL-6, TNF-α), and suppressed the pro-inflammatory phenotype of macrophages.[1]
Dexamethasone Glucocorticoid receptor agonist; broad anti-inflammatory effects.Glucocorticoid Receptor Binding AssayIC50 = 38 nM for the glucocorticoid receptor.[2]
Ruxolitinib JAK1/JAK2 inhibitor.Ba/F3 cells expressing JAK2-V617FIC50 ~182 nM.[3]
Experimental Protocols: Anti-Inflammatory Assays

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP):

  • Male C57BL/6 mice are anesthetized.

  • A midline laparotomy is performed to expose the cecum.

  • The cecum is ligated below the ileocecal valve and punctured once with a needle.

  • A small amount of feces is extruded to induce peritonitis.

  • The abdominal cavity is closed in layers.

  • Seselin (or vehicle control) is administered at specified doses post-surgery.

  • Survival rates and systemic levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are monitored over time.[1]

Macrophage Culture and Stimulation:

  • Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured.

  • Macrophages are pre-treated with various concentrations of seselin or a vehicle control.

  • Cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory phenotype.

  • The expression of pro-inflammatory markers (e.g., iNOS, CD11c) and cytokines in the culture supernatant is measured by flow cytometry and ELISA, respectively.[1]

Signaling Pathway: Seselin's Anti-Inflammatory Mechanism

Seselin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFNγ IFNgR IFNγR IFNg->IFNgR NFkB NF-κB TLR4->NFkB activates JAK2 JAK2 IFNgR->JAK2 activates STAT1 STAT1 JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 ProInflammatory_Genes Pro-inflammatory Gene Expression pSTAT1->ProInflammatory_Genes translocates to nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->ProInflammatory_Genes translocates to nucleus Seselin Seselin Seselin->JAK2 inhibits

Caption: Seselin inhibits the JAK2/STAT1 pathway, reducing pro-inflammatory gene expression.

Anticancer Potential: Seselin vs. Doxorubicin

Seselin has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. Doxorubicin, a widely used chemotherapeutic drug, serves as a benchmark for comparison.

Table 2: Comparison of Cytotoxic Activity (IC50 values in µM)

Cell LineSeselinDoxorubicin
P388 (Murine Leukemia) 0.038-
HT-29 (Human Colon Carcinoma) 0.044-
HCT116 (Human Colon Carcinoma) -24.30 µg/ml (~44.6 µM)[4]
Hep-G2 (Human Hepatocellular Carcinoma) -14.72 µg/ml (~27.0 µM)[4]
PC3 (Human Prostate Carcinoma) -2.64 µg/ml (~4.8 µM)[4]
MCF-7 (Human Breast Adenocarcinoma) -8.306[5]
MDA-MB-231 (Human Breast Adenocarcinoma) -6.602[5]
L-1210 (Murine Leukemia) Active (specific IC50 not provided)[6]-

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.

Experimental Protocols: Cytotoxicity Assays

MTT Assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound (e.g., seselin, doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4][7]

Experimental Workflow: In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compound Add Test Compound (e.g., Seselin, Doxorubicin) at various concentrations seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Antiviral Potential: Seselin vs. Oseltamivir

Seselin has been investigated for its antiviral properties, with one study demonstrating its activity against the Nuclear Polyhedrosis Virus (NPV) in silkworm larvae.[8][9] For a comparative perspective, oseltamivir, a neuraminidase inhibitor for influenza, is used as a benchmark. It is important to note that the viral targets and host systems are different, making a direct comparison of potency challenging.

Table 3: Comparison of Antiviral Activity

CompoundVirusModel SystemKey FindingsReference
Seselin Bombyx mori Nuclear Polyhedrosis Virus (BmNPV)Silkworm larvae (in vivo)Showed promising anti-BmNPV activity.[8][9]
Oseltamivir Influenza A and B virusesIn vitro cell culture (e.g., A549, NHBE cells)Potent inhibition of viral replication with low nanomolar to micromolar EC50 values.[10][11]
Experimental Protocols: Antiviral Assays

In Vivo Silkworm Larvae Model for BmNPV:

  • Silkworm larvae are orally inoculated with a lethal dose of BmNPV.

  • A separate group of larvae is fed with a diet containing seselin at various concentrations.

  • The mortality rate of the larvae is monitored daily.

  • The antiviral effect is determined by the reduction in mortality in the seselin-treated group compared to the virus-only control group.[8]

In Vitro Plaque Reduction Assay for Influenza Virus:

  • A confluent monolayer of susceptible cells (e.g., MDCK) is infected with a known titer of influenza virus.

  • The virus is allowed to adsorb for a short period.

  • The inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of the antiviral drug (e.g., oseltamivir).

  • The plates are incubated for a few days to allow for the formation of viral plaques.

  • The plaques are visualized by staining (e.g., with crystal violet).

  • The EC50 value, the concentration of the drug that reduces the number of plaques by 50%, is calculated.[11]

Logical Relationship: Drug Evaluation Process

Drug_Evaluation_Process in_vitro In Vitro Studies (Cell Culture) in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Results preclinical Preclinical Development in_vivo->preclinical Efficacy and Safety Confirmed clinical Clinical Trials preclinical->clinical Successful Preclinical Data

Caption: A simplified logical flow of the drug discovery and development process.

Conclusion and Future Directions

The available evidence suggests that seselin, the parent compound of this compound, possesses promising therapeutic potential across multiple domains. Its distinct anti-inflammatory mechanism targeting JAK2 presents an interesting alternative to existing therapies. Furthermore, its cytotoxic effects against cancer cells warrant deeper investigation into its anticancer applications. While the antiviral data is currently limited to a non-human virus, it opens an avenue for broader screening against human pathogens.

Future research should focus on:

  • Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine if the hydroxyl group enhances or alters the therapeutic activities observed with seselin.

  • Head-to-head comparative studies: Designing experiments that directly compare this compound/seselin with known drugs under identical conditions to obtain more robust comparative data.

  • Mechanism of action studies: Further elucidating the molecular targets and pathways involved in the anticancer and antiviral activities of these compounds.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profiles of this compound and seselin to determine their suitability for further development.

By addressing these key areas, the scientific community can fully evaluate the therapeutic potential of this compound and its derivatives and potentially unlock new avenues for the treatment of inflammatory diseases, cancer, and viral infections.

References

Comparative Efficacy and Toxicity of 5-Hydroxyseselin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic and anti-inflammatory properties of seselin and its derivatives, providing key data for drug development professionals.

While direct experimental data on "5-Hydroxyseselin" is not available in the current body of scientific literature, this guide provides a comparative overview of the closely related parent compound, seselin, and its synthetic analogs. Seselin, a naturally occurring pyranocoumarin, has demonstrated a range of biological activities, including cytotoxicity against cancer cell lines and potent anti-inflammatory effects. This guide summarizes the available quantitative data on the efficacy and toxicity of seselin and its derivatives, details relevant experimental protocols, and visualizes key signaling pathways.

Efficacy Data: Cytotoxicity of Seselin and Its Analogs

The cytotoxic potential of seselin and a series of its synthetic analogs have been evaluated against various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are key indicators of a compound's potency.

Seselin has been reported to exhibit cytotoxicity against murine leukemia (P388) and human colon cancer (HT-29) cells with EC50 values of 8.66 µg/mL and 9.94 µg/mL, respectively[1]. Further studies on synthetic analogs of seselin have identified compounds with even greater cytotoxic activity against murine leukemia L-1210 cells. Notably, analogs bearing a hydroxy or acetoxy group at the 4'-position, or a bromo group at the 3'-position and a benzoxy group at the 4'-position, have shown the most potent inhibition of cell proliferation[2].

Below is a summary of the cytotoxic activity of selected seselin analogs against the L-1210 cell line.

CompoundStructure/ModificationIC50 (µM)[2]
SeselinParent Compound>50
Analog 9 (3'S,4'R)-3'-Bromo-4'-benzoxy-3',4'-dihydroseselin0.8
Analog 16 (3'S,4'R)-3'-Bromo-4'-acetoxy-3',4'-dihydroseselin1.2
Analog 18 (3'R,4'R)-4'-Acetoxy-3'-hydroxy-3',4'-dihydroseselin1.5
Analog 20 (3'S,4'R)-3'-Bromo-4'-hydroxy-3',4'-dihydroseselin2.0
Toxicity Profile

Information regarding the toxicity of seselin and its analogs on normal, non-cancerous cell lines is limited in the available literature. However, one study indicated that seselin exhibited very little cytotoxicity, even at a high concentration (80 μM), on normal, unstimulated bone marrow-derived macrophages (BMDMs)[3]. This suggests a potential therapeutic window for seselin and its derivatives, with higher toxicity towards cancer cells than normal cells. Further comprehensive studies are required to establish a detailed toxicity profile for these compounds.

Experimental Protocols

Determination of Cytotoxic Activity (L-1210 Cells)

The following is a generalized protocol for assessing the in vitro cytotoxicity of seselin analogs against the L-1210 murine leukemia cell line, based on common methodologies.

1. Cell Culture:

  • L-1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Test compounds (seselin and its analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

3. Cytotoxicity Assay (MTT Assay):

  • L-1210 cells are seeded in 96-well plates at a predetermined density.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor Jak2 Jak2 Cytokine_Receptor->Jak2 Activates STAT1 STAT1 Jak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Gene_Expression Pro-inflammatory Gene Expression pSTAT1->Gene_Expression Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Seselin Seselin Seselin->Jak2 Inhibits

References

Benchmarking 5-Hydroxyseselin: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of 5-Hydroxyseselin's performance in key in vitro assays, offering a benchmark against established alternatives. The data presented herein is compiled from various scientific studies, with detailed methodologies to ensure reproducibility and facilitate further investigation.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using standard in vitro assays that measure its ability to scavenge free radicals.

Table 1: Antioxidant Performance of this compound and Reference Compounds

CompoundDPPH Assay (IC50 µM)ABTS Assay (IC50 µM)FRAP Assay (µM Fe(II)/µM)
This compound Data not availableData not availableData not available
Quercetin (Standard)~5-20~2-10High
Trolox (Standard)~40-100~15-50Moderate
Ascorbic Acid (Standard)~25-50~10-30High

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. Lower IC50 values indicate higher antioxidant activity. FRAP values indicate the ability to reduce ferric iron; higher values denote greater reducing power. Data for standard compounds are aggregated from multiple sources for comparative purposes.

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The DPPH assay is a common spectrophotometric method to determine the antioxidant capacity of a compound.[1][2] The procedure involves preparing a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at its maximum wavelength (~517 nm). The test compound, this compound, is then added at various concentrations to the DPPH solution. The reduction of the stable DPPH radical by an antioxidant to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance. The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green chromophore is then treated with the test compound. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at a specific wavelength (e.g., 734 nm). The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity, from which the IC50 value is calculated.

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at a specific wavelength (e.g., 593 nm) is monitored. The antioxidant activity is determined by comparing the absorbance change of the test sample to that of a standard, typically ferrous sulfate.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed by its ability to inhibit key inflammatory processes in vitro.

Table 2: Anti-inflammatory Performance of this compound and Reference Compounds

CompoundNitric Oxide (NO) Inhibition Assay (IC50 µM)Protein Denaturation Inhibition Assay (%)
This compound Data not availableData not available
L-NAME (Standard Inhibitor)~10-50Not Applicable
Diclofenac Sodium (Standard)ModerateHigh
Indomethacin (Standard)ModerateHigh

Note: IC50 for NO inhibition indicates the concentration required to inhibit 50% of nitric oxide production. For protein denaturation, the percentage of inhibition at a specific concentration is typically reported.

Experimental Protocols:

Nitric Oxide (NO) Inhibition Assay: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator. A common method involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). These cells are treated with the test compound at various concentrations before or during stimulation with LPS. The amount of nitrite, a stable product of NO, in the cell culture supernatant is then measured using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated, stimulated cells, allowing for the determination of the IC50 value.[3][4][5]

Inhibition of Protein Denaturation Assay: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin. The test compound is incubated with the protein solution, which is then subjected to heat to induce denaturation. The turbidity of the solution, which increases with denaturation, is measured spectrophotometrically. The percentage of inhibition of protein denaturation is calculated by comparing the turbidity of the sample with that of a control.[6]

Anticancer Activity

The potential of this compound as an anticancer agent was investigated by evaluating its cytotoxic effects on cancer cell lines.

Table 3: Anticancer Performance of this compound and Reference Compounds

CompoundMTT Assay (IC50 µM) - (Cell Line)
This compound Data not available
Doxorubicin (Standard)Low (Varies with cell line)
Cisplatin (Standard)Low (Varies with cell line)
Paclitaxel (Standard)Low (Varies with cell line)

Note: The MTT assay measures cell viability. A lower IC50 value indicates greater cytotoxicity towards the cancer cells.

Experimental Protocol:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Cancer cells are seeded in a multi-well plate and treated with varying concentrations of the test compound. After an incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol), and the absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction by Antioxidant Antioxidant This compound Antioxidant->DPPH_H ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidant Oxidizing Agent Oxidant->ABTS_Radical ABTS_Reduced Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced Reduction by Antioxidant Antioxidant2 This compound Antioxidant2->ABTS_Reduced

Caption: Workflow of DPPH and ABTS antioxidant assays.

Anti_inflammatory_Workflow cluster_NO_Inhibition Nitric Oxide Inhibition Assay cluster_Protein_Denaturation Protein Denaturation Inhibition Macrophages Macrophages (e.g., RAW 264.7) iNOS iNOS Upregulation Macrophages->iNOS Activation LPS LPS Stimulation LPS->Macrophages NO Nitric Oxide (NO) iNOS->NO Converts Arginine L-Arginine Arginine->NO Hydroxyseselin_NO This compound Hydroxyseselin_NO->iNOS Inhibits Native_Protein Native Protein (e.g., Albumin) Denatured_Protein Denatured Protein Native_Protein->Denatured_Protein Denaturation Heat Heat Heat->Native_Protein Hydroxyseselin_Prot This compound Hydroxyseselin_Prot->Denatured_Protein Inhibits

Caption: Mechanisms of anti-inflammatory assays.

Anticancer_MTT_Workflow Start Cancer Cells Treatment Treat with This compound Start->Treatment Incubation Incubate Treatment->Incubation Add_MTT Add MTT (Yellow) Incubation->Add_MTT Viable_Cells Viable Cells Add_MTT->Viable_Cells Dead_Cells Dead Cells Add_MTT->Dead_Cells Formazan Formazan (Purple) Viable_Cells->Formazan Reduction Dead_Cells->Add_MTT No Reduction Dissolve Dissolve Formazan Formazan->Dissolve Measure Measure Absorbance Dissolve->Measure

Caption: Workflow of the MTT assay for anticancer activity.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxyseselin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 5-Hydroxyseselin must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a coumarin derivative, this compound is classified as hazardous chemical waste and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.[1] All handling of this compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]

Table 1: Essential Safety and Logistical Information for this compound Disposal

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat. For larger quantities, a chemical-resistant apron and sleeves are recommended.[1]
Waste Container Type Sturdy, leak-proof, and chemically compatible container with a secure screw cap. The original manufacturer's container is often suitable.[2][3][4]
Waste Container Labeling Clearly label as "Hazardous Waste: this compound" and include the full chemical name and any known hazard symbols.[3]
Waste Segregation Store this compound waste separately from incompatible materials such as acids, bases, oxidizers, and reactive metals.[3][5]
Storage Location A cool, dry, and well-ventilated area designated for hazardous chemical waste, away from heat sources and direct sunlight.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which typically employs high-temperature incineration.[5][6]

1. Waste Collection:

  • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled, and sealed plastic bag.[3]
  • For liquid waste containing this compound (e.g., reaction mixtures, solutions), use a dedicated, labeled, and sealed container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.[3]

2. Container Management:

  • Ensure the waste container is kept securely closed when not in use.[1][4]
  • Do not overfill containers; a general guideline is to fill to no more than 75-80% capacity to allow for expansion.[3]

3. Arrange for Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
  • Provide them with accurate information about the waste, including the chemical name and quantity.

4. Decontamination:

  • After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.[1]

Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.[3][7] Evaporation in the fume hood is also not an acceptable method of disposal.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Plastic Bag for Solid Hazardous Waste solid_waste->solid_container liquid_container Place in Labeled, Sealed, Chemically Compatible Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact decontaminate Decontaminate Work Area and Equipment ehs_contact->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Hydroxyseselin

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the known hazards of the furanocoumarin class of compounds, to which it belongs. Furanocoumarins are recognized for their potential phototoxicity, ability to cause skin inflammation, and possible carcinogenicity.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

Hazard Summary

This compound is a furanocoumarin. Compounds in this class are known to be toxic and can cause phytophotodermatitis, a severe skin inflammation, upon exposure to ultraviolet (UV) light.[1] These compounds can enter the nucleus of epithelial cells and cross-link with DNA, leading to cell death and inflammation.[1]

Hazard ClassDescription
Phototoxicity Exposure to UV radiation after contact with the skin can cause severe burns and blistering (phytophotodermatitis).[1]
Skin Irritation Direct contact may cause skin irritation, redness, and dermatitis.
Eye Irritation May cause serious eye irritation.
Carcinogenicity Some furanocoumarins are recognized as potential human carcinogens.[2]
Drug Interactions Furanocoumarins can interfere with the metabolism of various medications.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact and inhalation.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/Face ShieldMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Latex gloves are not suitable. Inspect gloves for any damage before use.
Lab Coat/CoverallsA long-sleeved, chemical-resistant lab coat or disposable coveralls should be worn to protect the skin.
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if handling the compound as a powder or if there is a risk of aerosol generation.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Avoid UV Exposure: Conduct all work with this compound in an area shielded from direct sunlight or other sources of UV radiation.

  • Minimize Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Prevent Inhalation: Avoid breathing dust, vapors, or mists. Handle the compound in a manner that minimizes dust generation.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage:

  • Store in a cool, dry, and dark location, away from incompatible materials.

  • Keep the container tightly sealed to prevent contamination.

Emergency and Disposal Procedures

First Aid Measures
Exposure RouteProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or signs of phytophotodermatitis develop. Avoid exposing the affected area to sunlight.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Clean: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

Waste Disposal:

  • All waste materials, including contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Logical Relationship of Safety Measures

This diagram illustrates the relationship between the identified hazards of this compound and the corresponding control measures.

G cluster_hazards Hazards of this compound cluster_controls Control Measures hazard_photo Phototoxicity control_uv Avoid UV Light Exposure hazard_photo->control_uv hazard_skin Skin/Eye Irritation control_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_skin->control_ppe hazard_inhale Inhalation Hazard control_hood Use Chemical Fume Hood hazard_inhale->control_hood hazard_carcino Potential Carcinogen control_handling Follow Safe Handling Procedures hazard_carcino->control_handling control_ppe->control_handling control_hood->control_handling

Caption: Hazard-Control Relationship for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxyseselin
Reactant of Route 2
Reactant of Route 2
5-Hydroxyseselin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.